Product packaging for Etiprednol Dicloacetate(Cat. No.:CAS No. 199331-40-3)

Etiprednol Dicloacetate

Cat. No.: B1671702
CAS No.: 199331-40-3
M. Wt: 485.4 g/mol
InChI Key: QAIOVDNCIZSSSF-RFAJLIJZSA-N
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Description

Etiprednol dicloacetate is a steroid ester.
This compound (BNP-166) is a soft corticosteroid with anti-inflammatory properties that has been indicated in the treatment of asthma and Chron's disease. Anti-asthmatic effects were associated with decreased cytokine production in lipopolysaccharide-stimulated lymphocytes and attenuated lectin-induced proliferation of blood mononuclear cells in tissue culture.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a soft corticosteroid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30Cl2O6 B1671702 Etiprednol Dicloacetate CAS No. 199331-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIOVDNCIZSSSF-RFAJLIJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313806
Record name Etiprednol dicloacetate
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Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199331-40-3
Record name Etiprednol dicloacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199331-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Etiprednol dicloacetate [USAN:INN:BAN]
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Record name Etiprednol dicloacetate
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Record name Etiprednol dicloacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIPREDNOL DICLOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Etiprednol Dicloacetate from Prednisolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiprednol dicloacetate, a "soft" corticosteroid, is designed for localized anti-inflammatory activity with reduced systemic side effects. Its synthesis from the readily available starting material, prednisolone, is a multi-step process involving key chemical transformations. This guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical workflow for this compound. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway, signaling mechanism, and experimental workflow are presented to aid researchers in the development and analysis of this potent anti-inflammatory agent.

Introduction

This compound (BNP-166) is a second-generation soft corticosteroid developed using the "inactive metabolite approach."[1][2] This design strategy aims to create pharmacologically active compounds that undergo predictable metabolism to inactive derivatives, thereby minimizing systemic adverse effects commonly associated with corticosteroids. The synthesis of this compound from prednisolone involves a three-step chemical transformation with a reported overall yield of approximately 65%.[1] This document outlines the synthetic route, provides detailed experimental procedures, summarizes key quantitative data, and illustrates the underlying biological and analytical frameworks.

Synthesis of this compound from Prednisolone

The synthesis of this compound from prednisolone proceeds through three main steps:

  • Oxidative Cleavage: The C17 side chain of prednisolone is oxidized to yield Δ1-cortienic acid.

  • Acylation: The 17α-hydroxyl group of Δ1-cortienic acid is acylated with dichloroacetyl chloride.

  • Esterification: The 17β-carboxylic acid is esterified to give the final product, this compound.

The overall synthetic pathway is depicted below:

Synthesis_Pathway Prednisolone Prednisolone Delta1_Cortienic_Acid Δ1-Cortienic Acid Prednisolone->Delta1_Cortienic_Acid  Step 1: Oxidation   (Sodium Metaperiodate) Yield: 95% Intermediate_2 17α-Dichloroacetoxy Intermediate Delta1_Cortienic_Acid->Intermediate_2  Step 2: Acylation   (Dichloroacetyl Chloride) Yield: 93% Etiprednol_Dicloacetate This compound Intermediate_2->Etiprednol_Dicloacetate  Step 3: Esterification   (Ethyl Iodide, K2CO3) Yield: 74% Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Etiprednol This compound GR Glucocorticoid Receptor (GR) Etiprednol->GR Binds GR_complex Etiprednol-GR Complex GR->GR_complex GR_complex_nuc Etiprednol-GR Complex GR_complex->GR_complex_nuc Translocation NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Dissociation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation GR_complex_nuc->NFkB_nuc Inhibits (Protein-protein interaction) DNA DNA (Inflammatory Genes) GR_complex_nuc->DNA Represses Transcription NFkB_nuc->DNA Activates Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Transcription & Translation Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization & Quality Control Start Prednisolone Step1 Step 1: Oxidation Start->Step1 Step2 Step 2: Acylation Step1->Step2 TLC TLC (Reaction Monitoring) Step1->TLC Step3 Step 3: Esterification Step2->Step3 Step2->TLC Crude_Product Crude this compound Step3->Crude_Product Step3->TLC Purification Column Chromatography or Recrystallization Crude_Product->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Final_Product Pure this compound Purification->Final_Product MS Mass Spectrometry (Molecular Weight Confirmation) NMR NMR Spectroscopy (Structural Elucidation) Final_Product->MS Final_Product->NMR

References

Chemical structure and properties of Etiprednol Dicloacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiprednol dicloacetate (BNP-166) is a novel soft corticosteroid engineered for potent topical anti-inflammatory activity with minimal systemic side effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for key preclinical assays are provided, and available data are summarized to facilitate further research and development. This compound acts as a modulator of the glucocorticoid receptor, leading to the downregulation of pro-inflammatory pathways. Its unique metabolic profile, characterized by rapid systemic inactivation, positions it as a promising therapeutic candidate for inflammatory conditions such as asthma and Crohn's disease.

Chemical Structure and Physicochemical Properties

This compound is a C-17α ester of a prednisolone derivative. The presence of the dichloroacetate and ethyl carboxylate moieties is crucial for its activity and "soft" drug characteristics.

Chemical Name: Ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate[1]

CAS Number: 199331-40-3[2][3]

Molecular Formula: C₂₄H₃₀Cl₂O₆[2]

Molecular Weight: 485.4 g/mol [2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and analytical development.

PropertyValueSource
Melting Point210-214 °C[2]
Water Solubility (Predicted)0.00235 mg/mL[4]
logP (Predicted)3.49[4]
pKa (Strongest Acidic, Predicted)14.88[4]
pKa (Strongest Basic, Predicted)-2.9[4]
Solubility in DMSO55 mg/mL (113.31 mM)[5]

Synthesis

The synthesis of this compound has been described as a three-step process that can be scaled up to the kilogram level.[6] While a detailed, patented reaction scheme with specific reagents and conditions is proprietary, the general pathway involves the modification of a prednisolone starting material. The synthesis focuses on the esterification at the C-17α position to introduce the dichloroacetate group, a key step in conferring its soft drug properties.

Mechanism of Action

This compound exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). As a corticosteroid, its mechanism of action follows the general pathway of GR-mediated gene expression modulation.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the observed anti-inflammatory effects.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Etiprednol Etiprednol Dicloacetate GR_complex Inactive GR Complex (GR + HSPs) Etiprednol->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Anti_inflammatory_Proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Annexin A1) Gene_Transcription->Anti_inflammatory_Proteins Pro_inflammatory_Cytokines Decreased Synthesis of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Gene_Transcription->Pro_inflammatory_Cytokines

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Downstream Effects

The binding of the this compound-GR complex to GREs leads to:

  • Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

  • Transrepression: Decreased transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This is a key mechanism for its anti-inflammatory effect and is achieved through the interference of the GR with other transcription factors, such as NF-κB and AP-1.

Preclinical Pharmacology

Preclinical studies have demonstrated the potent anti-inflammatory activity of this compound in various in vitro and in vivo models.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. Studies using human blood have shown that it can inhibit LPS-induced TNF-α production at concentrations ranging from 1 nM to 1 μM.[7]

Reduction of Eosinophil Accumulation

In animal models of allergic airway inflammation, this compound has demonstrated a significant ability to inhibit the accumulation of eosinophils in the lungs. Intranasal administration of doses as low as 0.1 μg/kg has been shown to be effective in reducing antigen-induced eosinophil infiltration in rats.[7]

Preclinical Efficacy DataEndpointResultSource
In Vitro Inhibition of LPS-induced TNF-α production in human bloodEffective at 1 nM - 1 μM[7]
In Vivo (Rat Model) Inhibition of antigen-induced airway eosinophil infiltration (intranasal)Effective at 0.1 μg/kg[7]
In Vivo (Rat Model) Reduction of peribronchial eosinophilia (intranasal)Effective at doses up to 100 μg/kg[7]

Clinical Studies

As of the current date, publicly available data from comprehensive phase 1, 2, or 3 clinical trials specifically for this compound in the treatment of asthma or other inflammatory diseases are limited. The development of "soft" steroids is predicated on achieving a high therapeutic index by maximizing local efficacy and minimizing systemic exposure. Further clinical investigations are necessary to fully characterize the safety and efficacy profile of this compound in human subjects.

Experimental Protocols

Protocol for LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general method for evaluating the in vitro anti-inflammatory activity of a compound by measuring its effect on TNF-α production in LPS-stimulated human PBMCs.

TNF_alpha_Protocol cluster_workflow Experimental Workflow start Isolate PBMCs from whole human blood culture Culture PBMCs in RPMI-1640 medium start->culture preincubate Pre-incubate cells with This compound (various concentrations) culture->preincubate stimulate Stimulate with LPS (e.g., 10 ng/mL) preincubate->stimulate incubate Incubate for 4-20 hours at 37°C, 5% CO₂ stimulate->incubate collect Collect supernatant incubate->collect measure Measure TNF-α levels by ELISA collect->measure end Analyze data and determine IC₅₀ measure->end

Caption: Workflow for TNF-α Production Assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plating: Plate the cells in a 96-well plate at a density of 1.5 x 10⁶ cells/mL.

  • Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for 30 minutes at 37°C.[6]

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 10 ng/mL to induce TNF-α production.[6]

  • Incubation: Incubate the plate for 4 to 20 hours at 37°C in a 5% CO₂ incubator.[6]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound and determine the IC₅₀ value.

Protocol for Determination of Eosinophil Infiltration in a Rat Model of Allergic Airway Inflammation

This protocol describes a general procedure for inducing and assessing eosinophilic airway inflammation in rats to evaluate the efficacy of anti-inflammatory compounds.

Eosinophil_Protocol cluster_workflow In Vivo Experimental Workflow sensitization Sensitize rats with Ovalbumin (OVA) and Alum adjuvant (i.p.) treatment Administer Etiprednol Dicloacetate (intranasally) prior to challenge sensitization->treatment challenge Challenge with nebulized OVA treatment->challenge bal Perform Bronchoalveolar Lavage (BAL) 24h post-challenge challenge->bal cell_count Determine total and differential cell counts in BAL fluid bal->cell_count analysis Analyze eosinophil numbers and compare between treatment groups cell_count->analysis

Caption: Workflow for Eosinophil Infiltration Assay.

Methodology:

  • Sensitization: Sensitize male Brown Norway rats by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).

  • Treatment: Prior to the allergen challenge, administer this compound or vehicle control intranasally.

  • Allergen Challenge: Challenge the sensitized rats with an aerosol of OVA for a specified duration.

  • Bronchoalveolar Lavage (BAL): 24 hours after the challenge, euthanize the rats and perform a bronchoalveolar lavage by instilling and retrieving a buffered saline solution into the lungs.[8]

  • Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with a differential stain (e.g., Diff-Quik). Count at least 400 cells under a microscope to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis: Calculate the absolute number of eosinophils in the BAL fluid for each animal and compare the results between the different treatment groups to assess the efficacy of this compound in reducing eosinophil infiltration.

Conclusion

This compound represents a promising "soft" corticosteroid with potent topical anti-inflammatory effects and a favorable safety profile due to its rapid systemic metabolism. Its mechanism of action via the glucocorticoid receptor leads to the suppression of key inflammatory pathways, including the production of pro-inflammatory cytokines and the infiltration of eosinophils. The preclinical data strongly support its potential for the treatment of inflammatory diseases like asthma. Further clinical investigation is warranted to fully establish its therapeutic utility in human patients. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate continued exploration of this promising therapeutic agent.

References

Etiprednol Dicloacetate: A Technical Overview of Glucocorticoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiprednol dicloacetate (BNP-166) is a novel soft corticosteroid designed for localized anti-inflammatory activity with reduced systemic side effects. Its therapeutic potential hinges on its interaction with the glucocorticoid receptor (GR), a key regulator of inflammatory pathways. This document provides an in-depth technical guide on the glucocorticoid receptor binding affinity of this compound, compiling available data, outlining experimental methodologies, and visualizing relevant pathways to support further research and development.

Glucocorticoid Receptor Binding Affinity: Quantitative Data

The pharmacological effects of this compound have been demonstrated to be comparable to those of budesonide, a potent glucocorticoid.[1][2] This suggests that this compound possesses a high affinity for the glucocorticoid receptor, similar to that of budesonide. One study suggests that the chemical structure of this compound may even lead to a higher binding affinity for the GR than loteprednol etabonate, another soft steroid.[3]

It is crucial to note that this compound is designed as a "soft" steroid, meaning it is rapidly metabolized to inactive forms in systemic circulation.[1][2] This characteristic, while beneficial for reducing systemic side effects, can influence the outcomes of in vitro binding and activity assays, especially in the presence of serum components.[1][2]

For the purpose of comparison, the following table summarizes the GR binding affinity of several common corticosteroids, providing a context for the expected potency of this compound.

CompoundRelative Binding Affinity (RBA)¹
Dexamethasone100
Budesonide935
Fluticasone Propionate1775
Mometasone Furoate2100
Fluticasone Furoate2989
Triamcinolone Acetonide233
Flunisolide190

¹Relative binding affinity compared to dexamethasone (set at 100). Data compiled from various sources for illustrative purposes.[4][5]

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand like this compound to the glucocorticoid receptor can be determined using several established in vitro methods. The most common approaches are competitive binding assays and fluorescence-based assays.

Radioligand Competitive Binding Assay

This classic method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the glucocorticoid receptor.

Principle: A fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of glucocorticoid receptors (e.g., cytosolic extracts from cells or tissues). The unlabeled test compound (this compound) is added in increasing concentrations. The displacement of the radioligand by the test compound is measured, and the IC50 value is determined. The Ki can then be calculated using the Cheng-Prusoff equation.

Materials:

  • Glucocorticoid Receptor Source: Cytosolic fraction from cells (e.g., human A549 lung adenocarcinoma cells) or tissues known to express high levels of GR.

  • Radioligand: [³H]dexamethasone or other suitable high-affinity radiolabeled glucocorticoid.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled dexamethasone or budesonide.

  • Assay Buffer: e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor.

  • Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Receptor: Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line or tissue.

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or reference compound. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled reference compound).

  • Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal or rapid filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Based Competitor Assay

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.

Principle: A fluorescently labeled glucocorticoid ligand (fluoromone) is used. When the small fluoromone is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger glucocorticoid receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the fluoromone for binding to the receptor will cause a decrease in fluorescence polarization.

Materials:

  • Purified Human Glucocorticoid Receptor: Full-length, untagged receptor.

  • Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

  • Test Compound: this compound.

  • Assay Buffer: Provided with commercial kits, typically containing stabilizers.

  • Microplate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a microplate, add the test compound dilutions, a fixed concentration of the fluorescent ligand, and the glucocorticoid receptor.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The decrease in polarization values with increasing concentrations of the test compound is used to calculate the IC50, which reflects the relative affinity of the test compound for the GR.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the anti-inflammatory effects of the glucocorticoid.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound) GR_complex GR-HSP90-HSP70 Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active HSP Dissociation HSP HSP90/70 GR_dimer GR Dimer GR_active->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Gene Transcription (Transactivation/ Transrepression) GRE->Transcription mRNA mRNA Transcription->mRNA Protein Anti-inflammatory Proteins mRNA->Protein Translation

Glucocorticoid Receptor Signaling Pathway

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the GR binding affinity of a test compound.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare GR Source (e.g., Cytosol) Incubation Incubate GR, Radioligand, & Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]Dexamethasone) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound (this compound) Compound_Prep->Incubation Separation Separate Bound & Free Ligand Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Result Binding Affinity (Ki) Ki_Calc->Result

Competitive Binding Assay Workflow

Conclusion

While specific quantitative binding affinity data for this compound remains to be published, comparative studies strongly indicate a high affinity for the glucocorticoid receptor, comparable to that of budesonide. The "soft" nature of this steroid, characterized by rapid systemic metabolism, is a key design feature that complicates direct in vitro comparisons but is advantageous for its safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the glucocorticoid receptor binding characteristics of this compound and similar compounds. Future studies employing the detailed methodologies described herein will be invaluable in precisely quantifying its binding affinity and further elucidating its mechanism of action.

References

Inactive Metabolites of Etiprednol Dicloacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiprednol dicloacetate (ED) is a second-generation soft corticosteroid developed for localized anti-inflammatory treatment, particularly in inflammatory airway diseases like asthma.[1] As a "soft drug," it is designed to exert its therapeutic effect at the site of application and then undergo rapid metabolic inactivation to minimize systemic side effects. This technical guide provides an in-depth analysis of the inactive metabolites of this compound, based on available scientific literature.

Metabolic Inactivation of this compound

The core concept behind the safety profile of this compound lies in its predictable and rapid biotransformation into inactive metabolites. The primary mechanism of this inactivation is hydrolysis, catalyzed by esterases present in plasma and various tissues. This process leads to the cleavage of the ester bonds, resulting in the loss of corticosteroid activity.

Studies have shown that the anti-inflammatory effect of this compound is significantly diminished in the presence of human serum, indicating a rapid metabolic breakdown. This deactivation is attributed to its conversion into an inactive hydroxyl metabolite. The hydrolysis occurs at the ester linkages, which are intentionally designed to be labile.

Putative Inactive Metabolites

Based on the structure of this compound and the principles of soft drug design, the following table summarizes the parent drug and its anticipated inactive metabolites resulting from hydrolysis.

Compound Structure Status Metabolic Process
This compoundEtiprednol with a dicloacetate ester at C17 and an ethyl ester at C17-carboxylateActive Parent Drug-
Etiprednol (17-monodicloacetate)Hydrolysis of the C17-ethyl esterIntermediate/InactiveHydrolysis
Δ¹-Cortienic Acid (17-dichloroacetate)Hydrolysis of both the C17-ethyl ester and the C17-dicloacetate esterInactiveHydrolysis
Δ¹-Cortienic AcidThe foundational inactive metabolite from which this compound is derivedInactiveHydrolysis
Dichloroacetic AcidCleaved from the C17 positionInactive (in this context)Hydrolysis
EthanolCleaved from the C17-carboxylateInactiveHydrolysis

Metabolic Pathway of this compound

The metabolic cascade of this compound is a multi-step process initiated by esterase-mediated hydrolysis. The following diagram illustrates the logical relationship of this inactivation pathway.

Metabolic Inactivation Pathway of this compound parent This compound (Active) metabolite1 Etiprednol (17-monodicloacetate) (Intermediate/Inactive) parent->metabolite1 Hydrolysis (Esterases) ethanol Ethanol parent->ethanol Hydrolysis (Esterases) metabolite2 Δ¹-Cortienic Acid (17-dichloroacetate) (Inactive) metabolite1->metabolite2 Hydrolysis (Esterases) inactive_end Δ¹-Cortienic Acid (Inactive) metabolite2->inactive_end Hydrolysis (Esterases) dca Dichloroacetic Acid metabolite2->dca

Caption: Proposed metabolic pathway of this compound to inactive metabolites.

Experimental Methodologies

The investigation of this compound metabolism involves a combination of in vitro and in vivo experimental approaches. The following workflow outlines the typical methodologies employed in such studies.

Experimental Workflow for Metabolite Identification cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies incubation Incubation of this compound with Human Serum/Plasma or Liver Microsomes analysis1 Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) incubation->analysis1 lcms1 LC-MS/MS Analysis (Metabolite Identification and Quantification) analysis1->lcms1 data Data Analysis and Structural Elucidation lcms1->data dosing Administration of this compound to Animal Models or Human Subjects sampling Collection of Biological Samples (e.g., Blood, Urine, Feces) dosing->sampling analysis2 Sample Preparation sampling->analysis2 lcms2 LC-MS/MS Analysis (Pharmacokinetic Profiling and Metabolite Identification) analysis2->lcms2 lcms2->data

Caption: General experimental workflow for studying the metabolism of this compound.

Key Experimental Protocols Cited in Literature:

While detailed, step-by-step protocols for this compound are not extensively available in the public domain, the literature alludes to the following standard techniques:

  • In Vitro Metabolic Stability Assays:

    • Incubation: this compound is incubated with human plasma or serum at 37°C for various time points.

    • Sample Preparation: The reaction is quenched, and proteins are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant is then collected for analysis.

    • Analysis: The concentration of the parent drug and the formation of metabolites are monitored over time using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • In Vivo Pharmacokinetic Studies:

    • Dosing: The drug is administered to animal models (e.g., rats, dogs) or human volunteers, often through the intended clinical route (e.g., inhalation or oral).

    • Sample Collection: Blood, urine, and feces are collected at predetermined time intervals.

    • Sample Processing: Plasma is separated from blood samples. Urine and fecal samples may undergo homogenization and extraction.

    • Bioanalysis: The concentrations of this compound and its metabolites in the biological matrices are quantified using validated LC-MS/MS methods.

Conclusion

This compound is a soft corticosteroid designed for rapid metabolic inactivation to enhance its safety profile. The primary route of its metabolism is through esterase-mediated hydrolysis, leading to the formation of inactive metabolites, with Δ¹-cortienic acid being the ultimate inactive core structure. The study of these metabolic pathways relies on established in vitro and in vivo experimental workflows, predominantly utilizing LC-MS/MS for the identification and quantification of the parent drug and its metabolites. Further detailed quantitative data and specific experimental protocols from proprietary drug development studies would provide a more complete picture of the pharmacokinetics of this compound.

References

Etiprednol Dicloacetate: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiprednol dicloacetate (BNP-166) is a novel "soft" corticosteroid designed to deliver potent anti-inflammatory effects at the site of application with minimal systemic side effects. As a C-17α ester of a prednisolone-like parent compound, it is engineered for rapid metabolic inactivation upon entering systemic circulation, thereby enhancing its safety profile. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its underlying mechanism of action through key signaling pathways.

Core Anti-inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory activity in a range of in vitro and in vivo models, with potency comparable to the established corticosteroid, budesonide. Its primary mechanism of action is through the glucocorticoid receptor, leading to the modulation of pro- and anti-inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data on the anti-inflammatory efficacy of this compound.

In Vitro Efficacy: Inhibition of Pro-inflammatory Mediators
Assay Metric
Inhibition of TNF-α release (LPS-stimulated human whole blood)IC50
Inhibition of IL-1β release (LPS- and silica-stimulated THP-1 human monocytic cells)% Inhibition
Attenuation of Lymphocyte Proliferation (Lectin-induced)% Attenuation
In Vivo Efficacy: Animal Models of Inflammation
Model Metric
Allergen-induced bronchoalveolar eosinophilia (Brown Norway rats)% Reduction

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately suppress inflammation. The mechanism can be broadly divided into two main pathways: transactivation and transrepression.

Transactivation: The this compound-GR complex translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) on the DNA. This binding event upregulates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

Transrepression: The activated GR can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This occurs through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements and inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules. This transrepression mechanism is considered a major contributor to the anti-inflammatory effects of corticosteroids.

Glucocorticoid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Etiprednol Etiprednol Dicloacetate GR_complex Inactive GR Complex (GR + HSP90) Etiprednol->GR_complex Binds GR_active Active Etiprednol-GR Complex GR_complex->GR_active Conformational Change NFkB_active Active NF-κB GR_active->NFkB_active Inhibits (Transrepression) GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds (Transactivation) NFkB_complex Inactive NF-κB (NF-κB + IκB) NFkB_complex->NFkB_active IκB degradation NFkB_RE NF-κB Response Element NFkB_active->NFkB_RE Binds Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) Pro_inflammatory_stimuli->NFkB_complex Activates Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin-1) GRE->Anti_inflammatory_genes Upregulates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β) NFkB_RE->Pro_inflammatory_genes Upregulates

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

In Vitro: Inhibition of TNF-α Release in LPS-Stimulated Human Whole Blood

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo model.

Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control for a predetermined period (e.g., 1 hour) at 37°C.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL). A negative control group without LPS stimulation is also included.

  • Incubation: The samples are further incubated for a specified duration (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Plasma Separation: Following incubation, the blood samples are centrifuged to separate the plasma.

  • TNF-α Quantification: The concentration of TNF-α in the plasma supernatants is determined using a validated enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of TNF-α release is calculated for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. The IC50 value (the concentration of the drug that causes 50% inhibition) is then determined from the dose-response curve.

TNF_alpha_Release_Assay A Collect Human Whole Blood B Pre-incubate with This compound or Vehicle A->B C Stimulate with LPS B->C D Incubate (4-6h, 37°C) C->D E Centrifuge and Collect Plasma D->E F Quantify TNF-α by ELISA E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental Workflow for TNF-α Release Assay.

In Vivo: Allergen-Induced Bronchoalveolar Eosinophilia in Brown Norway Rats

Objective: To evaluate the in vivo topical anti-inflammatory efficacy of this compound in a well-established animal model of allergic asthma.

Methodology:

  • Sensitization: Male Brown Norway rats are actively sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal and/or subcutaneous injections of OVA emulsified in an adjuvant such as aluminum hydroxide.

  • Allergen Challenge: After a sensitization period (e.g., 14-21 days), the rats are challenged with an aerosolized solution of OVA to induce an inflammatory response in the airways.

  • Drug Administration: this compound, a comparator drug (e.g., budesonide), or a vehicle control is administered topically to the airways (e.g., via intratracheal instillation or inhalation) at a specified time point before or after the allergen challenge.

  • Bronchoalveolar Lavage (BAL): At a predetermined time after the challenge (e.g., 24 or 48 hours), the rats are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a buffered saline solution into the lungs via a tracheal cannula.

  • Cell Counting and Differentiation: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa) to quantify the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis: The number of eosinophils in the BAL fluid from the drug-treated groups is compared to that of the vehicle-treated control group to determine the percentage reduction in eosinophil infiltration.

Eosinophilia_Model_Workflow A Sensitize Brown Norway Rats to Ovalbumin B Challenge with Aerosolized Ovalbumin A->B C Administer Etiprednol Dicloacetate (Topical) B->C D Perform Bronchoalveolar Lavage (BAL) C->D E Perform Total and Differential Cell Counts D->E F Quantify Eosinophils E->F G Calculate % Reduction in Eosinophilia F->G

Caption: Workflow for Allergen-Induced Eosinophilia Model in Rats.

Conclusion

This compound is a potent anti-inflammatory soft steroid that demonstrates significant efficacy in preclinical models of inflammation. Its mechanism of action is consistent with that of classic glucocorticoids, involving the modulation of gene expression through the glucocorticoid receptor. The "soft" nature of this compound, characterized by its rapid systemic inactivation, suggests a favorable safety profile with a reduced risk of systemic side effects compared to conventional corticosteroids. Further research providing more detailed quantitative data on its in vitro and in vivo activities will be beneficial for its continued development and clinical application.

Methodological & Application

Application Note: HPLC Analysis for Etiprednol Dicloacetate Purity and Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the determination of purity and the analysis of impurities of Etiprednol Dicloacetate using High-Performance Liquid Chromatography (HPLC). The described method is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Introduction

This compound (ethyl 17α-dichloroacetoxy-11β-hydroxy-androsta-1,4-diene-3-one-17β-carboxylate) is a soft corticosteroid developed for the treatment of inflammatory conditions such as asthma and Crohn's disease.[] As with any pharmaceutical compound, ensuring its purity and monitoring for impurities is critical for safety and efficacy. This application note outlines a robust isocratic reversed-phase HPLC (RP-HPLC) method for the quality control of this compound.

The methodology is based on established principles for the analysis of corticosteroids and has been adapted from published research on this compound.[2][3][4] The method is suitable for quantifying impurities and can be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Potential Impurities

Impurities in this compound can originate from the synthesis process, which starts from prednisolone, or from degradation of the drug substance.[4] Potential impurities may include:

  • Starting Material Related Impurities:

    • Prednisone

    • Hydrocortisone

    • 11-Deoxyprednisolone

    • 11-epi Prednisolone

  • Synthesis Byproducts and Intermediates.

  • Degradation Products: Forced degradation studies on similar corticosteroids have shown susceptibility to hydrolysis (acidic and basic), oxidation, and photolysis.[2][5]

Experimental Protocols

HPLC Method Parameters

A reliable isocratic RP-HPLC system has been established for the analysis of this compound and its related substances.[2][3][4]

ParameterSpecification
Column Eurospher-100 C18, 5 µm, 125 x 4 mm with a 5 mm integrated pre-column[3]
Mobile Phase Methanol : Aqueous Buffer (pH 4.5) (60:40, v/v)
Aqueous Buffer 10 mM Ammonium Acetate adjusted to pH 4.5 with glacial acetic acid*
Flow Rate 0.8 mL/min[3]
Column Temperature 40 °C[3]
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

*Note: The original literature specifies an "aqueous buffer" at pH 4.5. Ammonium acetate is a common and suitable buffer for reversed-phase HPLC with UV detection in this pH range. Its volatility also makes it compatible with mass spectrometry if further characterization of impurities is required.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • This compound Reference Standard

  • Known Impurity Reference Standards (if available)

Standard and Sample Preparation

3.3.1. Standard Solution Preparation

  • Stock Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.05 mg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

3.3.2. Sample Solution Preparation

  • Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.

3.3.3. Impurity Spiked Solution (for method development and validation)

  • Prepare a solution of this compound as described for the Sample Solution.

  • Spike with known impurities at a concentration of approximately 0.1-1.0% of the API concentration.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution (n=6) and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Resolution (between this compound and closest eluting peak) ≥ 1.5
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution.

  • After each injection, allow the chromatogram to run for the specified run time to ensure elution of all components.

Calculation

The percentage of any individual impurity in the this compound sample can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concentrationstandard / Concentrationsample) x (1 / RRF) x 100

Where:

  • Areaimpurity is the peak area of the individual impurity in the sample chromatogram.

  • Areastandard is the peak area of this compound in the Working Standard Solution chromatogram.

  • Concentrationstandard is the concentration of this compound in the Working Standard Solution.

  • Concentrationsample is the concentration of the this compound sample.

  • RRF is the Relative Response Factor of the impurity. If the RRF is unknown, it is assumed to be 1.0. For accurate quantification, the RRF for each impurity should be determined.

The purity of this compound is calculated by subtracting the sum of all impurities from 100%.

Purity (%) = 100% - Σ (% Individual Impurities)

Data Presentation

The quantitative data for a typical analysis should be summarized in a clear and structured table.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
%RSD

Table 2: Impurity Profile of this compound Sample

Peak NameRetention Time (min)Relative Retention Time (RRT)Peak Area% Impurity
Impurity A
Impurity B
This compound1.00
...
Total Impurities
Purity (Assay)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh this compound (Reference Standard & Sample) B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D System Equilibration C->D E System Suitability Test (Inject Standard n=6) D->E F Inject Blank E->F G Inject Sample Solution F->G H Integrate Peaks G->H I Identify Impurities (RRT) H->I J Calculate % Impurity & Purity I->J K Generate Report J->K

Caption: Experimental workflow for HPLC analysis of this compound.

Purity_Impurity_Relationship cluster_impurities Potential Sources of Impurities A This compound Drug Substance B Synthesis-Related (Starting Materials, Byproducts) A->B C Degradation Products (Hydrolysis, Oxidation, Photolysis) A->C D HPLC Purity & Impurity Analysis B->D C->D E Quantification of Known & Unknown Impurities D->E F Determination of Purity (Assay) D->F

References

Application Notes and Protocols for Etiprednol Dicloacetate Nasal Spray in Allergic Rhinitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure that elicits an IgE-mediated immune response.[1] This response is characterized by two phases: an early phase with symptoms like sneezing, itching, and rhinorrhea, and a late phase dominated by nasal congestion due to the influx of inflammatory cells.[1][2] Intranasal corticosteroids are the most effective therapeutic class for managing allergic rhinitis, targeting the underlying inflammation.[1][3][4]

Etiprednol Dicloacetate is a novel corticosteroid designed for potent topical anti-inflammatory activity with potentially reduced systemic exposure, making it a promising candidate for an intranasal formulation for allergic rhinitis. These application notes provide an overview of the proposed mechanism of action, preclinical and clinical evaluation strategies, and detailed protocols relevant to the research and development of an this compound nasal spray.

Mechanism of Action of Corticosteroids in Allergic Rhinitis

Intranasal glucocorticosteroids exert their anti-inflammatory effects through genomic and non-genomic pathways.[1] Upon administration, this compound is expected to diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding leads to a conformational change in the GR, its dissociation from a chaperone protein complex, and subsequent translocation into the nucleus.

Once in the nucleus, the activated GR dimer can modulate gene expression in two primary ways:

  • Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

  • Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4]

This dual action results in the suppression of the inflammatory cascade at multiple levels. It inhibits the infiltration and activation of key inflammatory cells like eosinophils, T-lymphocytes, mast cells, and dendritic cells.[4][5][6] Furthermore, it reduces the production of inflammatory mediators such as interleukins (e.g., IL-4, IL-5), prostaglandins, and leukotrienes, leading to a reduction in nasal inflammation, mucosal edema, and hyper-responsiveness.[1][2][5][6]

Diagram: Glucocorticoid Signaling Pathway in Allergic Rhinitis

cluster_cell Nasal Mucosal Cell cluster_nucleus Nucleus ED This compound GR_HSP GR-HSP Complex ED->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR_dimer Activated GR Dimer GR->GR_dimer Dimerization HSP HSP90 GR_HSP->GR HSP Dissociates GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds (Transactivation) NFkB NF-κB / AP-1 GR_dimer->NFkB Inhibits (Transrepression) AntiInflammatory Anti-inflammatory Gene Transcription (e.g., IκBα) GRE->AntiInflammatory NoInflammation Reduced Symptoms AntiInflammatory->NoInflammation Inhibition of Inflammation ProInflammatory Pro-inflammatory Gene Transcription (e.g., IL-4, IL-5, TNF-α) NFkB->ProInflammatory Inflammation Allergic Inflammation ProInflammatory->Inflammation

Caption: Glucocorticoid signaling pathway in allergic rhinitis.

Preclinical Research Protocols

In Vitro Anti-inflammatory Activity

Objective: To assess the potency of this compound in inhibiting the release of pro-inflammatory cytokines from stimulated human nasal epithelial cells.

Methodology:

  • Cell Culture: Culture primary human nasal epithelial cells (HNEpC) or a suitable cell line (e.g., RPMI 2650) in appropriate media until confluent.

  • Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for this compound for each cytokine.

Parameter MeasuredStimulation AgentThis compound Conc.Expected Outcome
IL-6, IL-8, GM-CSFLPS / TNF-α + IL-1β0.1 nM - 1 µMDose-dependent inhibition of cytokine release
Nasal Spray Formulation Characterization

Objective: To characterize the physical and performance attributes of the this compound nasal spray formulation.

Methodology:

  • Droplet Size Distribution: Use laser diffraction to measure the droplet size distribution of the spray. The volume median diameter (Dv50) should be within a range that minimizes lung deposition (typically >10 µm) and maximizes nasal deposition.

  • Spray Pattern and Plume Geometry: Utilize high-speed photography to analyze the spray pattern (shape and uniformity) and plume geometry (angle and width).[7]

  • Dose Content Uniformity: Actuate a series of sprays and chemically assay the drug content in each spray to ensure consistent dosing.[7]

  • Viscosity and pH: Measure the viscosity and pH of the formulation to ensure they are suitable for nasal administration and drug stability.[7]

ParameterMethodTarget Specification
Droplet Size (Dv50)Laser Diffraction30 - 100 µm
Spray PatternHigh-Speed ImagingOval, uniform pattern
Plume AngleHigh-Speed Imaging40 - 70 degrees
Dose UniformityHPLC85% - 115% of label claim
pHpH meter5.5 - 6.5
ViscosityRheometerShear-thinning behavior

Clinical Research Protocols

Phase II Dose-Ranging Study in Seasonal Allergic Rhinitis

Objective: To evaluate the efficacy and safety of different doses of this compound nasal spray in patients with seasonal allergic rhinitis.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted during a relevant pollen season.

  • Patient Population: Adults with a documented history of seasonal allergic rhinitis and a positive skin prick test to a relevant seasonal allergen.[8]

  • Treatment Arms:

    • This compound Nasal Spray (Low Dose, e.g., 100 µg once daily)

    • This compound Nasal Spray (Mid Dose, e.g., 200 µg once daily)

    • This compound Nasal Spray (High Dose, e.g., 400 µg once daily)

    • Placebo Nasal Spray

  • Duration: 2 to 4 weeks of treatment.

  • Efficacy Endpoints:

    • Primary: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS), which includes rhinorrhea, nasal congestion, nasal itching, and sneezing.[9]

    • Secondary: Change from baseline in the instantaneous TNSS, individual nasal symptom scores, and the Pediatric Rhinoconjunctivitis Quality of Life Questionnaire (PRQLQ) for pediatric studies.[9]

  • Safety Assessments: Monitor adverse events, nasal examinations for local tolerance, and morning serum cortisol levels to assess systemic exposure.

Treatment GroupNPrimary Endpoint (Change in rTNSS)Key Secondary Endpoint (Change in iTNSS)
Placebo100Baseline Mean: 9.5Baseline Mean: 9.2
ED 100 µg QD100Expected reduction > PlaceboExpected reduction > Placebo
ED 200 µg QD100Expected dose-dependent reductionExpected dose-dependent reduction
ED 400 µg QD100Expected maximal reductionExpected maximal reduction

Diagram: Clinical Trial Workflow for Allergic Rhinitis

Screening Screening Visit - Informed Consent - Inclusion/Exclusion Criteria - Allergy Testing Baseline Baseline Period (7 days) - Symptom Diary (TNSS) - Quality of Life Questionnaire Screening->Baseline Randomization Randomization (Day 0) - Assign to Treatment Groups Baseline->Randomization Treatment Treatment Period (14-28 days) - Daily Dosing - Daily Symptom Diary Randomization->Treatment Placebo / ED Doses FollowUp1 Follow-up Visit 1 (Day 14) - Efficacy Assessments - Safety Assessments Treatment->FollowUp1 FollowUp2 End of Treatment Visit (Day 28) - Final Efficacy Assessments - Final Safety Assessments FollowUp1->FollowUp2 End Study Completion FollowUp2->End

Caption: Clinical trial workflow for an allergic rhinitis study.

Conclusion

The development of an this compound nasal spray for allergic rhinitis represents a promising advancement in the treatment of this chronic inflammatory condition. The protocols outlined in these application notes provide a framework for the comprehensive preclinical and clinical evaluation of this novel therapeutic agent. Through rigorous in vitro characterization, formulation optimization, and well-designed clinical trials, the efficacy, safety, and optimal dosing of this compound nasal spray can be established, ultimately benefiting patients suffering from allergic rhinitis.

References

Application Notes and Protocols: Etiprednol Dicloacetate in Crohn's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract.[1] Research into novel therapeutics often relies on animal models that replicate key aspects of the disease's pathophysiology. Etiprednol dicloacetate (BNP-166) is a soft corticosteroid with potent anti-inflammatory properties that has been investigated for its potential use in inflammatory conditions, including Crohn's disease.[2] As a "soft" steroid, it is designed for local activity with rapid metabolism to inactive forms, potentially reducing systemic side effects associated with conventional corticosteroids.

These application notes provide a proposed framework for the preclinical evaluation of this compound in a well-established murine model of Crohn's disease. Due to a lack of specific published studies on the application of this compound in this context, the following protocols and data are based on established methodologies for similar compounds and the known mechanisms of corticosteroids in inflammatory bowel disease.

Mechanism of Action in Intestinal Inflammation

This compound, as a corticosteroid, is expected to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the pathogenesis of Crohn's disease. The primary mechanism involves the binding to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1. This, in turn, suppresses the expression of a wide range of inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that are central to the inflammatory cascade in the gut.

G cluster_extracellular Extracellular Space Inflammatory Stimuli Inflammatory Stimuli TLR TLR Inflammatory Stimuli->TLR

Figure 1: Proposed signaling pathway of this compound in inhibiting NF-κB mediated inflammation.

Experimental Protocol: Evaluation in a TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a widely used animal model that mimics several key features of human Crohn's disease, including a Th1-mediated immune response and transmural inflammation.[3][4]

1. Animals and Acclimation:

  • Species: Male BALB/c mice (6-8 weeks old).

  • Acclimation: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. TNBS-Induced Colitis Protocol:

  • Day 0: Sensitization (Optional but Recommended): Apply 150 µL of 1% TNBS in ethanol to a shaved 2x2 cm area of the dorsal skin.

  • Day 7: Induction of Colitis:

    • Anesthetize mice lightly (e.g., with isoflurane).

    • Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally using a 3.5 F catheter inserted approximately 4 cm from the anus.

    • Keep the mice in a head-down position for at least 60 seconds to ensure distribution of the TNBS solution.

3. Treatment Protocol:

  • Grouping (n=8-10 per group):

    • Group 1: Sham (intrarectal administration of 50% ethanol).

    • Group 2: TNBS + Vehicle.

    • Group 3: TNBS + this compound (Low Dose, e.g., 1 mg/kg).

    • Group 4: TNBS + this compound (High Dose, e.g., 5 mg/kg).

    • Group 5: TNBS + Dexamethasone (Positive Control, e.g., 1 mg/kg).

  • Administration: Administer treatments daily from Day 8 to Day 14 via oral gavage or rectal administration, depending on the desired therapeutic targeting.

4. Monitoring and Endpoint Analysis (Day 15):

  • Daily Monitoring: Record body weight, stool consistency, and presence of rectal bleeding to calculate a Disease Activity Index (DAI).

  • Euthanasia and Sample Collection:

    • Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect the colon from the cecum to the anus and measure its length and weight.

    • Take a section of the distal colon for histological analysis (H&E staining).

    • Homogenize a separate section for myeloperoxidase (MPO) activity assay and cytokine analysis (ELISA for TNF-α, IL-1β, IL-6).

G

Figure 2: Experimental workflow for the evaluation of this compound in a TNBS-induced colitis model.

Data Presentation

The following tables present illustrative quantitative data that could be expected from the proposed experimental protocol.

Table 1: Illustrative Macroscopic and Clinical Scoring

GroupChange in Body Weight (%)Disease Activity Index (DAI)Colon Length (cm)
Sham+5.2 ± 1.10.1 ± 0.18.5 ± 0.5
TNBS + Vehicle-15.8 ± 2.53.5 ± 0.45.2 ± 0.6
TNBS + Etiprednol (1 mg/kg)-8.1 ± 1.92.1 ± 0.36.8 ± 0.4
TNBS + Etiprednol (5 mg/kg)-4.5 ± 1.51.2 ± 0.27.9 ± 0.5
TNBS + Dexamethasone-5.0 ± 1.71.4 ± 0.37.5 ± 0.6

Table 2: Illustrative Histological and Biomarker Analysis

GroupHistological ScoreMPO Activity (U/g tissue)TNF-α (pg/mg protein)
Sham0.2 ± 0.11.5 ± 0.325 ± 5
TNBS + Vehicle4.2 ± 0.515.8 ± 2.1250 ± 30
TNBS + Etiprednol (1 mg/kg)2.5 ± 0.48.2 ± 1.5130 ± 25
TNBS + Etiprednol (5 mg/kg)1.3 ± 0.34.1 ± 0.965 ± 15
TNBS + Dexamethasone1.5 ± 0.45.5 ± 1.180 ± 20

Conclusion

The proposed application notes and protocols provide a comprehensive framework for the preclinical investigation of this compound in a Crohn's disease research model. Based on its classification as a soft corticosteroid with potent anti-inflammatory effects, it is hypothesized that this compound will ameliorate the clinical, macroscopic, and microscopic signs of colitis in the TNBS-induced model. The rapid metabolism of this compound may offer a favorable safety profile with reduced systemic exposure compared to traditional corticosteroids. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in the management of Crohn's disease.

References

Troubleshooting & Optimization

Overcoming rapid metabolism of Etiprednol Dicloacetate in serum-containing media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the rapid metabolism of Etiprednol Dicloacetate (ED) in serum-containing media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ED) and why is it considered a "soft" drug?

A1: this compound (BNP-166) is a soft corticosteroid designed with anti-inflammatory properties for localized treatment, particularly for conditions like asthma.[1][2][3] It is considered a "soft drug" because it is designed to exert its therapeutic effect at the site of application and then undergo rapid and predictable metabolism into inactive forms upon entering systemic circulation.[4][5] This characteristic minimizes the risk of systemic side effects often associated with conventional corticosteroids.

Q2: Why is the in vitro anti-inflammatory activity of this compound significantly reduced in the presence of serum?

A2: The presence of serum components, specifically esterases, leads to the rapid metabolism of this compound.[1][2] These enzymes hydrolyze the ester bonds in the ED molecule, converting it into inactive metabolites.[5][6] This rapid degradation reduces the concentration of the active compound available to interact with its target, thereby diminishing its observed in vitro efficacy. The loss of activity is directly proportional to the concentration of serum in the assay.[1][5]

Q3: What is the primary metabolic pathway of this compound in human plasma?

A3: this compound is primarily deactivated in human plasma through hydrolysis.[5][6] The process involves two main steps: an initial rapid hydrolysis to an inactive monoester, followed by a much slower second hydrolysis to Δ¹-cortienic acid, which is an inactive metabolite of prednisolone.[6] Human serum albumin (HSA) has also been shown to exhibit some hydrolase activity against ED.[6]

Q4: How does the metabolic stability of this compound compare to other soft corticosteroids like Loteprednol Etabonate?

A4: this compound is metabolized significantly faster than Loteprednol Etabonate (LE) in human plasma. Studies have shown that ED is hydrolyzed approximately 10 times faster than LE.[6]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in serum-containing media.

Issue 1: Inconsistent or lower-than-expected in vitro efficacy.

This is often a direct consequence of the rapid degradation of ED in the presence of serum.

Table 1: Troubleshooting Inconsistent Efficacy of this compound

Potential Cause Recommended Solution Experimental Considerations
Rapid enzymatic degradation by serum esterases. Reduce the concentration of serum or plasma in the culture medium.[5]Titrate the serum concentration to find a balance between cell viability and compound stability. Run parallel experiments with a stable corticosteroid, like dexamethasone, as a control to confirm that the issue is specific to ED.[5]
Add esterase inhibitors to the medium.Several esterase inhibitors are commercially available.[7] However, their potential cytotoxicity and impact on the experimental model must be evaluated. It is crucial to run appropriate vehicle and inhibitor-only controls.
Decrease the incubation time.Shortening the exposure time can reduce the extent of metabolic degradation. Time-course experiments are recommended to determine the optimal incubation period.
Chemical instability. Ensure the pH of the experimental medium is maintained around 4.5, where the ester bonds of ED exhibit the highest stability.[8]Regularly monitor and buffer the pH of the culture medium.
Adsorption to labware. Use low-protein-binding plates and tubes.This is a general precaution for many compounds and can help ensure the intended concentration is available to the cells.
Issue 2: Difficulty in quantifying this compound and its metabolites.

Accurate quantification is crucial for understanding the pharmacokinetics and pharmacodynamics of ED in your experimental system.

Table 2: Troubleshooting Quantification of this compound

Potential Cause Recommended Solution Analytical Method
Rapid degradation during sample collection and processing. Immediately add esterase inhibitors to collected samples.This will prevent further enzymatic degradation after the experiment has concluded.[7]
Keep samples on ice and process them as quickly as possible.Lower temperatures will slow down the rate of both enzymatic and chemical degradation.
Co-elution of metabolites and impurities. Utilize a validated HPLC method specifically developed for the separation of ED and its related substances.[8]Isocratic reversed-phase HPLC systems have been shown to provide baseline separation of ED and its impurities.[8]
Low sensitivity for detecting metabolites. Employ a highly sensitive detection method such as tandem mass spectrometry (LC/MS/MS).[1][2]LC/MS/MS is the preferred method for determining the concentration of ED and its metabolites in biological matrices.[6]
Matrix effects from biological samples. Use appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9]Proper sample cleanup is essential for accurate and reproducible quantification, especially when using LC/MS/MS.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Serum-Containing Media

This protocol outlines a method to determine the degradation kinetics of ED in your specific experimental conditions.

Objective: To quantify the concentration of this compound over time in the presence of serum.

Materials:

  • This compound (ED)

  • Cell culture medium (with and without serum)

  • Esterase inhibitor (e.g., sodium fluoride or specific proprietary inhibitors)

  • Internal standard (for analytical quantification)

  • Acetonitrile (or other suitable organic solvent for extraction)

  • HPLC/MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the ED stock solution into pre-warmed (37°C) cell culture medium containing the desired concentration of serum (e.g., 10% FBS) to achieve the final working concentration.

  • As a control, spike ED into serum-free medium.

  • Incubate the solutions at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.

  • Immediately quench the enzymatic activity in the collected aliquots by adding a 3-fold excess of cold acetonitrile containing an internal standard.

  • Vortex the samples vigorously and centrifuge to precipitate proteins.

  • Transfer the supernatant to clean tubes and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC/MS/MS analysis.

  • Analyze the samples by LC/MS/MS to determine the concentration of ED.

  • Plot the concentration of ED versus time to determine the degradation rate.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock ED Stock Solution spike_serum Spike ED into Serum Medium stock->spike_serum spike_serum_free Spike ED into Serum-Free Medium stock->spike_serum_free media_serum Medium + Serum media_serum->spike_serum media_serum_free Medium (Serum-Free) media_serum_free->spike_serum_free incubate Incubate at 37°C spike_serum->incubate spike_serum_free->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Acetonitrile + IS sample->quench centrifuge Centrifuge quench->centrifuge extract Extract & Evaporate Supernatant centrifuge->extract reconstitute Reconstitute extract->reconstitute analyze LC/MS/MS Analysis reconstitute->analyze plot Plot Data analyze->plot

Caption: Workflow for assessing this compound stability.

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

The following diagram illustrates the metabolic breakdown of this compound in the presence of serum esterases.

metabolism_pathway ED This compound (Active) Monoester Inactive Monoester Metabolite ED->Monoester Fast Hydrolysis CA Δ¹-Cortienic Acid (Inactive) Monoester->CA Slow Hydrolysis Esterases Serum Esterases (e.g., in FBS, Plasma) Esterases->ED catalyzes Esterases->Monoester catalyzes

Caption: Metabolic degradation pathway of this compound.

Logical Relationship for Troubleshooting In Vitro Experiments

This diagram outlines the decision-making process when troubleshooting experiments with this compound.

troubleshooting_logic start Start: Inconsistent/ Low ED Efficacy check_serum Is serum present in the medium? start->check_serum serum_yes Rapid metabolism is likely. check_serum->serum_yes Yes serum_no Consider other factors: - pH instability - Adsorption to plastic - Compound integrity check_serum->serum_no No solution Implement Solutions: 1. Reduce serum concentration 2. Add esterase inhibitors 3. Decrease incubation time serum_yes->solution validate Validate solution with controls and re-test. solution->validate

Caption: Troubleshooting logic for this compound experiments.

References

Identifying and minimizing impurities in Etiprednol Dicloacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Etiprednol Dicloacetate. The information is designed to help identify and minimize the formation of impurities during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized from Prednisolone in a three-step process. The overall yield for this synthesis is approximately 65%.[1]

Q2: What are the main categories of impurities encountered in the synthesis of this compound?

A2: The impurities can be broadly categorized as:

  • Process-related impurities: These arise from the starting materials, reagents, and solvents used in the synthesis.

  • Degradation products: These are formed by the breakdown of this compound or its intermediates.

Q3: What are the known impurities in this compound synthesis?

A3: Several impurities have been identified, originating from various sources. These include analogues of this compound such as the 11-oxo, 1,2-dihydro, 11-deoxy, and 11-epi analogues. Other identified impurities include the 17α-chloroiodoacetoxy, 17α-trichloroacetoxy, 17α-formyloxy, and 17α-(N,N-dimethyl)oxamoyloxy analogues, as well as the 17β-methyl ester and Δ1-cortienic acid ethyl ester. A rearranged ring A containing compound has also been identified.[1]

Q4: How can I minimize the formation of impurities originating from the starting material?

A4: The quality of the starting material, Prednisolone, is crucial. Commercial Prednisolone may contain impurities such as Prednisone, Hydrocortisone (1,2-dihydro analog), 11-deoxyprednisolone, and 11-epi Prednisolone.[1] It is essential to use high-purity Prednisolone and to have a robust analytical method to quantify these impurities in the starting material.

Q5: What is the optimal pH for the stability of this compound?

A5: The ester bonds in this compound are most stable at a pH of 4.5.[2][3][4] Maintaining this pH during work-up and in analytical mobile phases is critical to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of 11-oxo-Etiprednol Dicloacetate (Impurity 6b) The starting Prednisolone is contaminated with Prednisone.Source high-purity Prednisolone with low Prednisone content. Implement an incoming raw material check by HPLC.
Presence of 1,2-dihydro-Etiprednol Dicloacetate (Impurity 5c) The starting Prednisolone contains Hydrocortisone.Use a higher grade of Prednisolone. Verify the purity of the starting material before commencing the synthesis.
Detection of 17α-trichloroacetoxy analogue (Impurity 6g) The dichloroacetyl chloride reagent used in the acylation step is contaminated with trichloroacetyl chloride.Use a high-purity grade of dichloroacetyl chloride. Consider purifying the reagent by distillation if necessary.
Formation of 17α-chloroiodoacetoxy analogue (Impurity 6f) Partial chloride to iodide exchange during the final esterification step with ethyl iodide. This can occur due to the formation of potassium iodide as a by-product.Minimize reaction time for the esterification step. Consider using an alternative ethylating agent that does not produce iodide ions.
Presence of 17α-formyloxy or 17α-(N,N-dimethyl)oxamoyloxy analogues (Impurities 6h and 6i) These impurities are related to the use of Dimethylformamide (DMF) as a solvent, likely due to its degradation or side reactions.Use high-purity, anhydrous DMF. Consider alternative polar aprotic solvents if these impurities are persistent.
Product degradation during analysis The pH of the HPLC mobile phase is not optimal for the stability of the ester linkages.Adjust the pH of the aqueous component of the mobile phase to 4.5 to ensure maximum stability of this compound.[2][3][4]

Impurity Profile Data

The following table summarizes the identified impurities and their origins.

Impurity ID Impurity Name Source
6b11-oxo-Etiprednol DicloacetatePrednisone impurity in starting material[1]
5c1,2-dihydro-Etiprednol DicloacetateHydrocortisone impurity in starting material[1]
6d11-deoxy-Etiprednol Dicloacetate11-deoxyprednisolone impurity in starting material[1]
6e11-epi-Etiprednol Dicloacetate11-epi Prednisolone impurity in starting material[1]
6f17α-chloroiodoacetoxy analogueBy-product of the esterification step[1]
6g17α-trichloroacetoxy analogueImpurity in dichloroacetyl chloride reagent[1]
6h, 6i17α-formyloxy & 17α-(N,N-dimethyl)oxamoyloxy analoguesSolvent (DMF) related impurities[1]
6k17β-methyl ester analogueSide-product from esterification
6lΔ1-cortienic acid ethyl esterIncomplete acylation
7Rearranged ring A analogueSide-product of the synthesis

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound and its related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Eurospher-100 C18, 5 µm, 125 x 4 mm I.D. with a 5 mm integrated pre-column.[4]

  • Mobile Phase: An isocratic mixture of methanol and an aqueous buffer (pH 4.5) in a 60:40 (v/v) ratio. The aqueous buffer should be prepared to maintain the optimal pH for the stability of this compound.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: UV detection at a wavelength appropriate for corticosteroids (typically around 240-254 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to an appropriate concentration.

Visualizations

Synthesis_Pathway Prednisolone Prednisolone (Starting Material) Delta1_Cortienic_Acid Δ1-Cortienic Acid Prednisolone->Delta1_Cortienic_Acid Step 1: Side Chain Oxidation (Sodium metaperiodate) Acylated_Intermediate 17α-dichloroacetyl Intermediate Delta1_Cortienic_Acid->Acylated_Intermediate Step 2: Acylation (Dichloroacetyl chloride) Etiprednol_Dicloacetate This compound (Final Product) Acylated_Intermediate->Etiprednol_Dicloacetate Step 3: Esterification (Ethyl iodide / K2CO3 in DMF)

Caption: Three-step synthesis of this compound from Prednisolone.

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Impurity Types Starting Material Starting Material Starting_Material_Impurities Starting Material Impurities (e.g., Prednisone) Starting Material->Starting_Material_Impurities Reagents Reagents Reagent_Impurities Reagent Impurities (e.g., Trichloroacetyl chloride) Reagents->Reagent_Impurities Solvents Solvents Side_Reaction_Products Side Reaction Products (e.g., 17α-chloroiodoacetoxy analogue) Solvents->Side_Reaction_Products Reaction_Conditions Reaction Conditions Reaction_Conditions->Side_Reaction_Products Degradation_Products Degradation Products Reaction_Conditions->Degradation_Products Final_Product_Purity Final Product Purity Starting_Material_Impurities->Final_Product_Purity Reagent_Impurities->Final_Product_Purity Side_Reaction_Products->Final_Product_Purity Degradation_Products->Final_Product_Purity

Caption: Logical relationship between synthesis inputs and impurity formation.

Troubleshooting_Workflow start Impurity Detected Above Threshold identify Identify Impurity LC-MS NMR Reference Standard start->identify origin Determine Potential Origin Starting Material Reagent Solvent Side Reaction Degradation identify->origin investigate Investigate Root Cause Review Batch Records Analyze Raw Materials Stress Studies origin->investigate mitigate Implement Corrective Action Purify Raw Materials Modify Reaction Conditions Change Solvent/Reagent investigate->mitigate verify Verify Effectiveness Re-analyze Product Monitor Future Batches mitigate->verify verify->investigate Not Effective end Impurity Below Threshold verify->end

Caption: A systematic workflow for troubleshooting impurity issues.

References

Technical Support Center: Etiprednol Dicloacetate Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the topical delivery of Etiprednol Dicloacetate in animal models.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal models?

A1: this compound (BNP-166) is a "soft" corticosteroid designed for topical anti-inflammatory applications.[1] It is structurally related to prednisolone and exhibits potent anti-inflammatory effects comparable to other corticosteroids like budesonide.[2] Its "soft" nature means it is designed to act locally at the site of application and then be rapidly metabolized into inactive byproducts upon entering systemic circulation, thereby reducing the risk of systemic side effects commonly associated with corticosteroids.[2] In animal models, it is used to study and treat inflammatory conditions, particularly those affecting the skin and airways.[2]

Q2: What are the key physicochemical properties of this compound to consider for formulation?

A2: this compound is a lipophilic compound with very low water solubility. This is a critical factor to consider when developing a delivery vehicle. Key properties are summarized in the table below.

PropertyPredicted ValueImplication for Formulation
Water Solubility0.00235 mg/mLUnsuitable for simple aqueous solutions. Requires co-solvents, emulsifiers, or lipid-based vehicles.
logP3.49 - 3.99High lipophilicity suggests good partitioning into the stratum corneum but may limit release from very greasy vehicles.
Molecular Weight485.40 g/mol Within the range suitable for topical delivery (under 500 Da is ideal).

Q3: Which animal models are suitable for testing the efficacy of topical this compound?

A3: The choice of animal model depends on the therapeutic indication. For inflammatory skin diseases, the imiquimod (IMQ)-induced psoriasis-like model in mice is a well-established and rapid model that recapitulates many features of human psoriasis, including epidermal hyperplasia, scaling, and inflammation driven by the IL-23/IL-17 axis.[3][4][5][6][7] This model is responsive to topical corticosteroid treatment, making it suitable for evaluating the efficacy of this compound.[4]

Q4: How is this compound metabolized and what are the implications for experimental design?

A4: As a soft steroid, this compound is designed to undergo rapid, one-step hydrolysis to an inactive carboxylic acid metabolite.[2] This process is facilitated by esterases present in plasma and tissues. The rapid inactivation minimizes systemic exposure and potential side effects. For experimental design, this means that while local tissue concentrations may be high and sustained, plasma concentrations of the active drug are expected to be very low and transient. Therefore, assessing local tissue levels of the drug is more relevant for pharmacokinetic/pharmacodynamic (PK/PD) studies than measuring plasma levels.

II. Troubleshooting Guides

Guide 1: Formulation and Stability Issues
Problem Possible Cause(s) Recommended Solution(s)
Drug precipitation out of solution/cream. - The solvent system has insufficient capacity for the desired concentration. - Temperature fluctuations during storage. - pH shift in the formulation.- Increase Solubilization: this compound is practically insoluble in water.[8] Use a co-solvent system. Based on data for similar potent corticosteroids like Clobetasol Propionate, consider solvents such as propylene glycol, ethanol, or DMSO.[8][9] Start by dissolving the drug in a small amount of a strong solvent (e.g., DMSO) before adding it to the main vehicle. - Optimize Vehicle: For a 0.05% formulation, a base of propylene glycol, sorbitan sesquioleate, and white petrolatum is a common choice for lipophilic corticosteroids.[8] - Control Storage: Store formulations in a temperature-controlled environment and protect from light.
Inconsistent viscosity or separation of formulation. - Improper homogenization during preparation. - Incompatible excipients. - Degradation of gelling agents.- Manufacturing Process: Ensure proper mixing speeds and temperatures. High shear is often required for emulsification.[10] - Excipient Compatibility: When using gelling agents like carbomers, ensure they are properly neutralized and compatible with the chosen solvent system. - Stability Testing: Perform stability tests on your formulation by storing it under different conditions and observing for any physical changes over time.
Unexpected color change or degradation. - Oxidation of the drug or excipients. - Instability at the formulation's pH. - Light sensitivity.- Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to the formulation. - pH Adjustment: Buffer the formulation to a neutral or slightly acidic pH, as extreme pH can accelerate hydrolysis. - Protect from Light: Store the final formulation in amber containers or protect it from light.
Guide 2: Issues with In Vivo Efficacy and Reproducibility
Problem Possible Cause(s) Recommended Solution(s)
Lack of or variable therapeutic effect. - Poor drug delivery/penetration: The vehicle may not be optimal for releasing the drug into the skin. - Insufficient dose or application frequency: The amount of drug reaching the target tissue is below the therapeutic threshold. - Animal grooming: Animals may lick off the topical formulation, reducing the absorbed dose.[11] - Steroid tachyphylaxis: Reduced response to the steroid after repeated use.- Optimize Formulation: For lipophilic drugs, ointments (e.g., petrolatum-based) or formulations with penetration enhancers (e.g., propylene glycol) can improve absorption.[11] - Adjust Dosing: Increase the concentration of the drug in the formulation or the frequency of application (e.g., from once to twice daily). Ensure a consistent amount is applied each time. - Prevent Grooming: If possible, house animals individually to prevent grooming by cagemates. For application on the back, the location is generally difficult for the animal to reach. Elizabethan collars can be used for short periods post-application if necessary. - Vary Treatment: If tachyphylaxis is suspected, consider a different corticosteroid for comparison or introduce a drug-free period.[1]
High variability in results between animals. - Inconsistent application: Different amounts of formulation applied to each animal. - Variations in skin barrier: Shaving or hair removal can cause micro-abrasions, altering drug absorption. - Underlying health status of animals. - Standardize Application: Use a positive displacement pipette or a syringe to apply a precise volume/weight of the formulation to a defined area. Gently spread the formulation over the same-sized area for each animal. - Careful Hair Removal: If shaving is necessary, do it carefully 24 hours before the first application to allow the skin barrier to recover. Use electric clippers instead of razors to minimize skin damage. - Acclimatize and Monitor: Ensure all animals are properly acclimatized and monitor their general health throughout the study.
Unexpected systemic side effects (e.g., weight loss, adrenal suppression). - Excessive systemic absorption: This can occur with highly potent steroids, large application areas, or compromised skin barriers.[12][13]- Reduce Application Area: Limit the application to the smallest necessary area. - Lower the Dose: Decrease the concentration of this compound in the formulation. - Monitor Systemic Markers: In long-term studies, monitor body weight and consider measuring plasma corticosterone levels at the end of the study to assess HPA axis suppression.
Guide 3: Issues with Drug Concentration and Exposure
Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable drug levels in skin tissue. - Inefficient extraction method: The drug is not being effectively recovered from the tissue homogenate. - Rapid metabolism in the skin: The drug is being converted to its metabolite before analysis. - Poor formulation penetration. - Optimize Extraction: Use a robust tissue homogenization method. For extraction of a lipophilic drug from a complex matrix, a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or a solid-phase extraction (SPE) is recommended. Ensure the extraction solvent is appropriate for this compound. - Analyze for Metabolites: Develop an analytical method to simultaneously measure both the parent drug and its primary inactive carboxylic acid metabolite. This will provide a more complete picture of drug disposition in the skin. - Review Formulation: Refer to "Guide 1" and "Guide 2" to improve skin penetration.
Inconsistent drug levels in plasma. - Variable grooming behavior: Animals ingesting different amounts of the topical formulation. - Rapid metabolism and clearance: As a soft steroid, plasma levels of the active drug are expected to be very low and variable.- Prevent Grooming: See recommendations in "Guide 2". - Focus on Tissue Levels: For soft steroids, skin or other target tissue concentrations are a more reliable measure of exposure and pharmacodynamic activity than plasma concentrations. - Measure the Metabolite: Plasma levels of the inactive metabolite will be much higher and more stable, serving as a better indicator of systemic absorption.
Analytical method shows poor sensitivity or high interference. - Suboptimal LC-MS/MS parameters. - Matrix effects: Components from the skin or plasma co-elute with the analyte, causing ion suppression or enhancement.- Method Development: Develop a sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM). Although specific transitions for this compound are not publicly available, they would be determined by infusing a standard and selecting the most abundant precursor ion (likely [M+H]+) and its most stable product ions. - Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances. - Use an Internal Standard: A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar corticosteroid can be used to correct for matrix effects and variability in extraction.

III. Experimental Protocols

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice

This protocol describes a common method for inducing psoriasis-like skin inflammation on the shaved back of mice.

Materials:

  • BALB/c or C57BL/6 mice (8-12 weeks old)

  • Electric clippers

  • 5% Imiquimod cream (e.g., Aldara™)

  • Control/vehicle cream (e.g., Lanette cream)

  • Caliper for measuring skin thickness

  • Topical formulation of this compound or vehicle

Procedure:

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Hair Removal: Two days before the first IMQ application, anesthetize the mice and shave a section of their dorsal skin (approximately 2x3 cm).[7]

  • Induction Phase (Day 0 - Day 5):

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back area for 5-6 consecutive days.[6][7] This delivers 3.125 mg of active imiquimod.

    • For the control group, apply a similar amount of vehicle cream.

  • Treatment Phase:

    • Begin topical treatment with the this compound formulation or its vehicle on a specified day (e.g., starting on Day 2, for a therapeutic regimen).

    • Apply a precise volume (e.g., 20-50 µL) of the formulation to the inflamed skin area once or twice daily.

  • Monitoring and Readouts:

    • Daily: Monitor body weight. Score the severity of the skin inflammation based on a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and thickness. Each parameter can be scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[6]

    • Endpoint Analysis: At the end of the study (e.g., Day 6 or 7), euthanize the animals.

      • Measure the thickness of the dorsal skin using a caliper.

      • Collect skin biopsies for histological analysis (H&E staining for epidermal thickness and cell infiltration).

      • Collect spleen and weigh it as an indicator of systemic inflammation.[4]

      • Skin tissue can be flash-frozen for cytokine analysis (e.g., IL-17, IL-23) or drug concentration measurement.

Protocol 2: General Procedure for LC-MS/MS Quantification of a Corticosteroid in Skin

This protocol provides a general framework for the extraction and analysis of a lipophilic corticosteroid like this compound from skin tissue.

Materials:

  • Homogenizer (e.g., bead beater)

  • Skin biopsy sample (pre-weighed)

  • Internal Standard (IS) solution

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • LC-MS/MS system with an ESI source

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • Place the weighed skin sample in a homogenization tube.

    • Add a defined volume of cold PBS or lysis buffer and the internal standard.

    • Homogenize the tissue until it is fully dissociated.

  • Protein Precipitation:

    • Add a volume of cold acetonitrile (e.g., 3 volumes) to the homogenate to precipitate proteins.

    • Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Liquid-Liquid Extraction (for cleanup):

    • Transfer the supernatant to a new tube.

    • Add a volume of MTBE (e.g., 2 volumes), vortex for 5 minutes, and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (containing the lipophilic drug) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution, typically starting with a higher aqueous phase (e.g., water with 0.1% formic acid) and ramping up to a high organic phase (e.g., acetonitrile with 0.1% formic acid) to elute the lipophilic compound.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detect the analyte and internal standard using specific MRM transitions.

    • Quantification: Create a calibration curve using standards prepared in a blank matrix (homogenized skin from an untreated animal) and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

IV. Visualizations

TroubleshootingWorkflow cluster_start Start: Experiment Shows Poor Efficacy cluster_formulation Step 1: Formulation & Dosing Check cluster_delivery Step 2: Animal & Application Check cluster_analysis Step 3: Analytical Verification cluster_solutions Solutions Start Inconsistent or No Therapeutic Effect Observed Formulation Is the drug fully dissolved? Is the formulation stable (no precipitation/separation)? Start->Formulation Dosing Is the dose and application method consistent and appropriate? Formulation->Dosing Yes Sol_Formulate Reformulate: - Use co-solvents (PG, EtOH) - Optimize vehicle - Check stability Formulation->Sol_Formulate No Grooming Is animal grooming a potential issue? Dosing->Grooming Yes Sol_Dose Adjust Dosing Regimen: - Increase concentration/frequency - Standardize application volume Dosing->Sol_Dose No Barrier Is the skin barrier intact? (e.g., no irritation from shaving) Grooming->Barrier No Sol_Groom Prevent Grooming: - Use Elizabethan collar - House individually Grooming->Sol_Groom Yes Analysis Have drug concentrations in the target tissue (skin) been measured? Barrier->Analysis Yes Sol_Barrier Refine Hair Removal: - Shave 24h prior - Use clippers, not razors Barrier->Sol_Barrier No Sol_Analysis Perform PK Analysis: - Develop/validate LC-MS/MS method - Measure drug in skin, not just plasma Analysis->Sol_Analysis No Sol_Reassess Re-evaluate Hypothesis: - Is the model appropriate? - Is the drug potent enough? Analysis->Sol_Reassess Yes

Caption: Troubleshooting workflow for addressing poor efficacy in animal studies.

MetabolicPathway cluster_site Local Tissue (e.g., Skin) cluster_systemic Systemic Circulation ActiveDrug This compound (Active, Lipophilic) Receptor Glucocorticoid Receptor ActiveDrug->Receptor Binds to Metabolite Inactive Carboxylic Acid Metabolite (Inactive, Hydrophilic) ActiveDrug->Metabolite Systemic Absorption & Rapid Hydrolysis (via Esterases) Effect Anti-inflammatory Effect Receptor->Effect Mediates Elimination Rapid Elimination (Bile and Urine) Metabolite->Elimination

Caption: Simplified metabolic pathway of a soft steroid like this compound.

References

Technical Support Center: Scaled-up Synthesis of Etiprednol Dicloacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Etiprednol Dicloacetate (BNP-166).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot plant or production scale.

Issue 1: High Levels of Impurities Detected in the Crude Product

  • Question: Our HPLC analysis of the crude this compound shows several impurity peaks with area percentages greater than 0.1%. What are the likely sources of these impurities and how can we mitigate them?

  • Answer: High impurity levels are a common challenge in the scaled-up synthesis of this compound. The primary sources are typically related to the starting materials, reagents, and side reactions during the synthesis.[1][2]

    • Starting Material Quality: The primary starting material, prednisolone, can contain several related steroid impurities such as prednisone, hydrocortisone, 11-deoxyprednisolone, and 11-epi prednisolone.[1] These impurities can undergo the same chemical transformations as prednisolone, leading to the formation of corresponding impurities in the final product. It is crucial to source high-purity prednisolone and perform rigorous incoming quality control.

    • Reagent-Related Impurities: The reagents used in the synthesis, such as ethyl iodide in the final esterification step, can introduce impurities.[1] Ensure the use of high-purity reagents and consider alternative reagents if persistent impurity issues arise.

    • Side Reactions: Incomplete reactions or side reactions, such as the formation of the trichloroacetoxy compound, can also contribute to the impurity profile.[1] Optimization of reaction conditions (temperature, reaction time, stoichiometry) is critical to minimize these side reactions.

Issue 2: Inconsistent Yields Upon Scale-Up

  • Question: We are experiencing inconsistent and lower-than-expected yields of this compound when moving from a lab scale (grams) to a pilot scale (kilograms). What factors could be contributing to this?

  • Answer: A drop in yield during scale-up is a multifaceted problem often linked to mass and heat transfer limitations, as well as changes in mixing efficiency.

    • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of the product. Ensure that the agitation speed and impeller design are suitable for the scale of the reaction to maintain a homogeneous reaction mixture.

    • Heat Transfer Issues: Exothermic or endothermic steps in the synthesis can be more challenging to control at a larger scale. Inadequate heat removal or supply can lead to temperature gradients within the reactor, resulting in the formation of byproducts and decomposition of the desired product. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. The reactor's heating/cooling system must be adequately sized for the scaled-up process.

    • Solid Handling: If any of the intermediates or the final product are solids, challenges in handling large quantities of solids, such as filtration and drying, can lead to physical loss of material and consequently lower yields.

Issue 3: Difficulties in the Purification of this compound

  • Question: We are struggling with the purification of this compound at a larger scale. Crystallization is not consistently producing the required purity, and column chromatography is not ideal for large quantities. What are the recommended purification strategies?

  • Answer: The purification of this compound at scale relies on a well-optimized crystallization process.

    • Crystallization Optimization: The choice of solvent system, cooling profile, and seeding strategy are critical for obtaining a pure crystalline product with a consistent particle size distribution. The stability of the ester bonds of this compound is highest at a pH of 4.5, a factor that should be considered during work-up and crystallization.[3]

    • Isolation of Impurities: After crystallization, synthetic contaminants can be isolated from the mother liquor.[2] For impurities that are well-separated by Thin Layer Chromatography (TLC), conventional silica gel column chromatography can be employed.[2] For closely related impurities, semi-preparative reversed-phase HPLC may be necessary for their isolation and characterization.[2]

Issue 4: Product Stability During Synthesis and Storage

  • Question: We have observed some degradation of this compound during the final steps of the synthesis and during storage. What are the stability concerns, and how can they be addressed?

  • Answer: this compound, being an ester, is susceptible to hydrolysis.

    • pH Control: The stability of the ester bonds is pH-dependent, with the highest stability observed at pH 4.5.[3] Maintaining the pH in this range during aqueous work-up steps is crucial.

    • Temperature: Elevated temperatures can accelerate degradation. It is important to control the temperature during reactions, work-up, and drying.

    • Light Sensitivity: Some steroid compounds can be light-sensitive.[1] While not explicitly stated for this compound, it is good practice to protect the compound from light, especially during long-term storage.

    • Storage Conditions: Store the final product in a cool, dry, and dark place to minimize degradation.

Quantitative Data Summary

Table 1: Typical Impurity Profile of Pilot Plant Batches of this compound

Impurity TypeSourceTypical Level (Area %)
Prednisolone-derivedStarting Material Impurities (e.g., prednisone, hydrocortisone)< 0.10
Reagent-derivedByproducts from reagents (e.g., from ethyl iodide)< 0.10
Process-relatedSide reactions or incomplete conversions< 0.10
Total Impurities Typically not more than 2-3 impurities > 0.10% [2][3]

Experimental Protocols

A detailed experimental protocol for the three-step synthesis of this compound from prednisolone is a proprietary process. However, a plausible, generalized methodology based on known steroid chemistry is provided below for research and development purposes.

Step 1: Protection of the 21-Hydroxyl Group of Prednisolone

  • Dissolve prednisolone in a suitable solvent (e.g., pyridine).

  • Cool the solution to 0-5 °C.

  • Slowly add acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 21-acetylated prednisolone.

Step 2: Esterification of the 17α-Hydroxyl Group

  • Dissolve the 21-acetylated prednisolone in an appropriate solvent (e.g., dichloromethane).

  • Add a base (e.g., pyridine or triethylamine).

  • Cool the mixture to 0-5 °C.

  • Slowly add dichloroacetic anhydride.

  • Stir the reaction at room temperature until completion (monitor by TLC or HPLC).

  • Perform an aqueous work-up similar to Step 1 to isolate the crude protected this compound.

Step 3: Selective Deprotection and Final Esterification

  • Dissolve the crude product from Step 2 in a suitable solvent system (e.g., a mixture of methanol and water).

  • Add a mild base (e.g., potassium carbonate) to selectively cleave the 21-acetate group.

  • Monitor the reaction closely by HPLC to avoid cleavage of the desired dicloacetate ester.

  • Once the deprotection is complete, neutralize the reaction mixture and extract the intermediate.

  • Dissolve the 21-hydroxy intermediate in a suitable solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate) and ethyl iodide.

  • Heat the reaction mixture to reflux and monitor for the formation of this compound.

  • After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude this compound by crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection & Final Esterification cluster_purification Purification cluster_final Final Product start Prednisolone protection 21-Hydroxyl Protection (e.g., Acetylation) start->protection workup1 Work-up & Isolation protection->workup1 esterification 17α-Hydroxyl Esterification (Dichloroacetic Anhydride) workup1->esterification workup2 Work-up & Isolation esterification->workup2 deprotection Selective 21-Acetate Deprotection workup2->deprotection final_esterification Final Esterification (Ethyl Iodide) deprotection->final_esterification crystallization Crystallization final_esterification->crystallization drying Drying crystallization->drying final_product This compound drying->final_product

Caption: Experimental Workflow for this compound Synthesis.

impurity_formation cluster_sources Impurity Sources cluster_reactions Impurity Generating Pathways cluster_impurities Resulting Impurities raw_material Prednisolone & Contaminants (e.g., Hydrocortisone) side_reaction Side Reactions raw_material->side_reaction reagents Reagents (e.g., Ethyl Iodide) reagents->side_reaction process Reaction Conditions (Temperature, Time, pH) process->side_reaction incomplete_reaction Incomplete Reactions process->incomplete_reaction degradation Product Degradation process->degradation final_impurities Impurities in Final This compound side_reaction->final_impurities incomplete_reaction->final_impurities degradation->final_impurities

Caption: Logical Relationship of Impurity Formation.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Etiprednol Dicloacetate and Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available preclinical data reveals that while both Etiprednol Dicloacetate and Fluticasone Propionate are potent anti-inflammatory glucocorticoids, Fluticasone Propionate exhibits a significantly higher affinity for the glucocorticoid receptor. Direct comparative efficacy studies are limited; however, by using Budesonide as a benchmark, an indirect comparison of their anti-inflammatory potency can be established.

This compound is classified as a "soft steroid," designed for localized action with rapid metabolic inactivation in systemic circulation, potentially offering a better safety profile. In contrast, Fluticasone Propionate is a well-established synthetic corticosteroid known for its high topical potency and prolonged duration of action. This guide provides a comprehensive comparison of their efficacy based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Glucocorticoid Receptor Binding Affinity

The primary mechanism of action for glucocorticoids involves binding to and activating the glucocorticoid receptor (GR). The affinity of a drug for the GR is a key determinant of its potency.

Fluticasone Propionate demonstrates a very high affinity for the human glucocorticoid receptor, with a reported equilibrium dissociation constant (Kd) of 0.5 nM.[1] This high affinity contributes to its potent anti-inflammatory effects.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundReceptor Binding Affinity (Kd)Relative Receptor Affinity (vs. Dexamethasone=100)
Fluticasone Propionate 0.5 nM[1]1775 - 1910[6]
Budesonide 1.32 nM[7]855 - 935[6][7]
This compound Data not availableComparable to Budesonide[1][2][3]

In Vitro Anti-Inflammatory Efficacy

The anti-inflammatory efficacy of glucocorticoids can be quantified by their ability to inhibit the production of pro-inflammatory cytokines in various cell-based assays.

Fluticasone Propionate has been shown to be a potent inhibitor of cytokine release. In human lung epithelial cells and alveolar macrophages stimulated with lipopolysaccharide (LPS), Fluticasone Propionate effectively inhibits the release of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. One study reported that Fluticasone Propionate was approximately 10 times more potent than Budesonide in inhibiting cytokine release in these cell types. Another study investigating the inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF) release from A549 cells reported an EC50 value of 1.8 x 10⁻¹¹ M for Fluticasone Propionate, which was more potent than Budesonide (EC50 = 5.0 x 10⁻¹¹ M).[8]

For this compound, studies have demonstrated its ability to effectively decrease cytokine production in lipopolysaccharide-stimulated lymphocytes.[1][2][3] The potency of this inhibition was found to be comparable to that of Budesonide.[1][2][3] A notable characteristic of this compound is that its anti-inflammatory effect in vitro is dependent on the concentration of serum components in the assay, which is attributed to its rapid metabolism.[2][3]

Table 2: In Vitro Anti-Inflammatory Activity (Inhibition of Cytokine Release)

CompoundAssay SystemTarget Cytokine(s)Potency (IC50 / EC50)
Fluticasone Propionate Human Lung Epithelial Cells & Alveolar MacrophagesIL-6, IL-8, TNF-αDose-dependent inhibition; ~10x more potent than Budesonide
A549 CellsGM-CSFEC50 = 1.8 x 10⁻¹¹ M[8]
Budesonide Human Lung Epithelial Cells & Alveolar MacrophagesIL-6, IL-8, TNF-αDose-dependent inhibition
A549 CellsGM-CSFEC50 = 5.0 x 10⁻¹¹ M[8]
This compound LPS-stimulated LymphocytesPro-inflammatory CytokinesComparable to Budesonide[1][2][3]

Signaling Pathway and Experimental Workflows

The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor, leading to the modulation of gene expression.

cluster_cell Target Cell cluster_nucleus GC Glucocorticoid (this compound or Fluticasone Propionate) GR_c Glucocorticoid Receptor (GR) (inactive) GC->GR_c Binding GC_GR Activated GC-GR Complex GR_c->GC_GR Activation Nucleus Nucleus GC_GR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) GC_GR->GRE Transactivation NF_kB NF-κB / AP-1 GC_GR->NF_kB Transrepression Gene_Trans Gene Transcription GRE->Gene_Trans ↑ Anti-inflammatory   Proteins NF_kB->Gene_Trans ↓ Pro-inflammatory   Proteins

Caption: Glucocorticoid signaling pathway.

The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-inflammatory efficacy of glucocorticoids.

Start Start: Isolate PBMCs Culture Culture PBMCs in 96-well plate Start->Culture Treatment Add Test Compounds (this compound, Fluticasone Propionate, Budesonide, Vehicle Control) Culture->Treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure Cytokine Levels (e.g., TNF-α, IL-6) using ELISA Supernatant->ELISA Analysis Data Analysis: Calculate IC50 values ELISA->Analysis End End Analysis->End

Caption: Workflow for in vitro cytokine release assay.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently labeled GR ligand.

Materials:

  • Human glucocorticoid receptor (recombinant or from tissue lysate)

  • Labeled ligand (e.g., [³H]-dexamethasone or a fluorescently labeled glucocorticoid)

  • Unlabeled competitor (test compounds: this compound, Fluticasone Propionate; reference compound: Dexamethasone)

  • Assay buffer

  • 96-well plates

  • Scintillation counter or fluorescence polarization reader

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds and the reference compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor.

  • Add the glucocorticoid receptor to initiate the binding reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free labeled ligand using a method such as filtration or scintillation proximity assay.

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of inhibition of labeled ligand binding against the concentration of the unlabeled competitor.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Fluticasone Propionate, Budesonide)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a predetermined density.

  • Add serial dilutions of the test compounds to the wells and pre-incubate for a specified period (e.g., 1 hour).

  • Stimulate the cells with a final concentration of LPS (e.g., 1 µg/mL).

  • Incubate the plate for a suitable duration (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • Centrifuge the plate and collect the cell-free supernatants.

  • Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Plot the cytokine concentration against the concentration of the test compound and calculate the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production).

Conclusion

Based on the available preclinical data, Fluticasone Propionate demonstrates superior potency in terms of glucocorticoid receptor binding affinity compared to Budesonide, and by extension, likely this compound. This higher affinity translates to greater in vitro anti-inflammatory efficacy, as evidenced by its more potent inhibition of cytokine release.

This compound's key characteristic is its "soft" nature, leading to rapid systemic inactivation. While its intrinsic anti-inflammatory potency at the local level is comparable to Budesonide, its lower systemic exposure could be a significant advantage in minimizing side effects.

For researchers and drug development professionals, the choice between a corticosteroid like Fluticasone Propionate and a soft steroid such as this compound would depend on the therapeutic goal. For applications requiring high topical potency and sustained local action, Fluticasone Propionate may be preferred. Conversely, where a high degree of local anti-inflammatory activity is needed with minimal risk of systemic side effects, this compound presents a compelling alternative. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two compounds in specific disease models.

References

Etiprednol Dicloacetate: A Comparative Analysis of a Soft Corticosteroid with Reduced Systemic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data validates the classification of Etiprednol Dicloacetate (ED) as a soft corticosteroid, demonstrating comparable local anti-inflammatory efficacy to established treatments like budesonide, but with a significantly reduced potential for systemic side effects. This is attributed to its unique molecular design, which facilitates rapid metabolic inactivation upon entering systemic circulation. This guide provides a detailed comparison of ED with other corticosteroids, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A "Soft" Approach to Inflammation

This compound is a novel corticosteroid designed with a "soft" drug approach. The core principle of this design is to create a therapeutically active compound that exerts its effect locally at the site of application and is then rapidly metabolized into inactive forms upon absorption into the systemic circulation.[1][2] This significantly minimizes the risk of the well-documented systemic adverse effects associated with traditional corticosteroid therapy. The key to ED's soft nature lies in its 17α-dichloroacetyl group, which makes the molecule susceptible to rapid hydrolysis.[3]

Like other corticosteroids, this compound's anti-inflammatory effects are mediated through the glucocorticoid receptor (GR). The binding of ED to the GR initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory pathways. This includes the inhibition of inflammatory cell infiltration, reduction of cytokine production, and restoration of normal tissue function.

Comparative Efficacy and Systemic Activity: this compound vs. Budesonide

A key benchmark for the evaluation of new inhaled corticosteroids is a comparison with budesonide, a widely used and well-characterized treatment for asthma. In preclinical studies, this compound has demonstrated anti-inflammatory potency comparable to, and in some aspects, exceeding that of budesonide, while consistently exhibiting a more favorable safety profile due to its reduced systemic activity.

In Vivo Animal Model of Allergic Asthma

A study utilizing a Brown Norway rat model of ovalbumin-sensitized and challenged allergic asthma provides compelling evidence for ED's efficacy and safety.

Key Findings:

  • Inhibition of Airway Eosinophilia: Both this compound and budesonide effectively reduced the influx of eosinophils into the bronchoalveolar lavage (BAL) fluid, a key marker of allergic airway inflammation.

  • Reduction of Perivascular Edema: ED was found to be more potent than budesonide in reducing perivascular edema in the lung tissue. The calculated ED50 value for this compound was 2.9 µg/kg, whereas for budesonide it was 8.5 µg/kg, indicating that a lower dose of ED is required to achieve the same therapeutic effect in this specific measure.[3]

Table 1: Comparative Efficacy of this compound and Budesonide in a Rat Asthma Model

ParameterThis compoundBudesonide
Inhibition of Perivascular Edema (ED50) 2.9 µg/kg8.5 µg/kg

Note: Lower ED50 indicates higher potency.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have also been demonstrated in in vitro studies using human immune cells.

Key Findings:

  • Inhibition of Cytokine Production: this compound effectively inhibited the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human blood.[4] This effect is a cornerstone of its anti-inflammatory action.

Reduced Systemic Activity: The "Soft" Drug Advantage

The defining characteristic of this compound is its rapid systemic inactivation. This has been demonstrated in studies showing that its anti-inflammatory activity is significantly diminished in the presence of serum, due to rapid metabolic breakdown into inactive metabolites.[5] This contrasts with traditional corticosteroids, which can persist in the bloodstream and lead to undesirable systemic effects.

Table 2: Comparison of Systemic vs. Locally Acting Corticosteroids

FeatureSystemic Corticosteroids (e.g., Prednisone)Locally Acting "Soft" Corticosteroids (e.g., this compound)
Primary Site of Action Systemic (whole body)Local (e.g., lungs, skin)
Systemic Bioavailability HighLow
Metabolism Slower, primarily in the liverRapid at the site of action and/or in the bloodstream
Systemic Side Effects Higher potential (e.g., osteoporosis, adrenal suppression)Lower potential
Therapeutic Index LowerHigher

Experimental Protocols

Brown Norway Rat Model of Allergic Asthma

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound compared to budesonide.

Methodology:

  • Sensitization: Brown Norway rats are sensitized with an intraperitoneal injection of ovalbumin.

  • Treatment: Animals are treated with intratracheal administration of varying doses of this compound or budesonide.

  • Challenge: Two hours after treatment, the rats are challenged with an aerosolized solution of ovalbumin.

  • Analysis: Forty-eight hours post-challenge, bronchoalveolar lavage (BAL) is performed to collect fluid for the analysis of eosinophil infiltration. Lung tissues are also collected, fixed, and processed for histological examination to assess perivascular edema.[3]

In Vitro Cytokine Inhibition Assay

Objective: To assess the in vitro anti-inflammatory activity of this compound.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, such as TNF-α.

  • Treatment: The stimulated cells are treated with varying concentrations of this compound.

  • Analysis: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing the Pathways

Glucocorticoid Receptor Signaling Pathway

glucocorticoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ED Etiprednol Dicloacetate GR_complex GR-Hsp90 Complex ED->GR_complex Binds ED_GR ED-GR Complex GR_complex->ED_GR Conformational Change ED_GR_dimer ED-GR Dimer ED_GR->ED_GR_dimer Dimerization cluster_nucleus cluster_nucleus ED_GR->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) ED_GR_dimer->GRE Binds to NF_kB NF-κB ED_GR_dimer->NF_kB Inhibits Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription NF_kB->Pro_Inflammatory_Genes Activates

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for In Vivo Asthma Model

experimental_workflow Sensitization 1. Sensitization (Ovalbumin IP injection) Treatment 2. Treatment (Intratracheal ED or Budesonide) Sensitization->Treatment Challenge 3. Challenge (Aerosolized Ovalbumin) Treatment->Challenge Analysis 4. Analysis (48h post-challenge) Challenge->Analysis BAL Bronchoalveolar Lavage (BAL) - Eosinophil Count Analysis->BAL Histo Histology - Perivascular Edema Analysis->Histo

Caption: Workflow for the in vivo evaluation of this compound.

The "Soft" Corticosteroid Concept

soft_steroid_concept cluster_local Local Site of Action (e.g., Lungs) cluster_systemic Systemic Circulation ED_active This compound (Active) Therapeutic_Effect Anti-inflammatory Effect ED_active->Therapeutic_Effect ED_inactive Inactive Metabolites ED_active->ED_inactive Rapid Metabolism Reduced_Side_Effects Reduced Systemic Side Effects ED_inactive->Reduced_Side_Effects

Caption: The "soft" corticosteroid concept of this compound.

References

Etiprednol Dicloacetate vs. Other Inhaled Corticosteroids for Eosinophilic Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Etiprednol Dicloacetate against other commonly used inhaled corticosteroids (ICS) in the management of eosinophilic inflammation. The information is based on available preclinical and clinical data to support research and development in this therapeutic area.

Overview of Inhaled Corticosteroids in Eosinophilic Inflammation

Eosinophilic inflammation is a key pathological feature of several allergic and respiratory diseases, including asthma and eosinophilic esophagitis. Inhaled corticosteroids are the cornerstone of treatment, functioning to reduce inflammation and alleviate symptoms.[1][2] These drugs primarily exert their effects by binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in the inflammatory cascade. This action leads to the suppression of pro-inflammatory cytokines and chemokines, and the inhibition of inflammatory cell infiltration, most notably eosinophils.[3][4][5]

This compound (BNP-166): A Novel Soft Steroid

This compound is a novel "soft" corticosteroid designed for localized action with minimal systemic side effects.[6][7] As a soft steroid, it is developed to be rapidly metabolized into inactive forms upon entering systemic circulation, thereby reducing the risk of adverse effects commonly associated with long-term corticosteroid use.[6] Preclinical studies have shown its potential in attenuating eosinophilic inflammation.[6][8]

Established Inhaled Corticosteroids

For the purpose of this comparison, we will focus on three widely prescribed inhaled corticosteroids:

  • Budesonide: A potent glucocorticoid with well-documented efficacy in treating eosinophilic esophagitis and asthma.[9][10]

  • Fluticasone Propionate: A synthetic corticosteroid with high affinity for the glucocorticoid receptor, widely used in the management of asthma and allergic rhinitis.[11][12]

  • Mometasone Furoate: A topical corticosteroid with potent anti-inflammatory properties used for various inflammatory conditions including allergic rhinitis and asthma.[5][13]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of these corticosteroids in reducing eosinophilic inflammation. It is crucial to note that the data for this compound is from a preclinical animal model, while the data for Budesonide, Fluticasone Propionate, and Mometasone Furoate are from human clinical trials. Direct comparison should be made with caution.

Table 1: Reduction of Eosinophils in Bronchoalveolar Lavage (BAL) Fluid (Animal Model)

Treatment GroupDoseMean Eosinophil Count (cells/mL)Percentage Reduction vs. ControlStudy Reference
Control (Allergen-challenged)-4.85 x 10^6-[6]
This compoundNot SpecifiedComparable to BudesonideSubstantial attenuation[6][8]
BudesonideNot SpecifiedComparable to this compoundSubstantial attenuation[6][8]

Table 2: Efficacy in Eosinophilic Esophagitis (Human Clinical Trials)

DrugStudyDosePrimary EndpointResults
Budesonide Oral SuspensionPhase 3, Randomized, Placebo-Controlled2.0 mg twice daily for 12 weeksProportion of patients with ≤6 eosinophils/high-power field53.1% of patients on Budesonide vs. 1.0% on placebo achieved the endpoint.[9][11]
Swallowed Fluticasone PropionateRandomized, Placebo-Controlled1760 mcg daily for 3 monthsComplete remission (near absence of eosinophils)65% of patients on Fluticasone achieved complete remission vs. 0% on placebo.[14][15]
Mometasone Furoate (orally administered spray)Randomized, Placebo-Controlled200 mcg four times daily for 8 weeksReduction in dysphagia scoreSignificant reduction in dysphagia score compared to placebo.[16]

Table 3: Efficacy in Eosinophilic Asthma (Human Clinical Trials)

DrugStudyDosePrimary EndpointResults
Fluticasone PropionateRandomized, Placebo-Controlled250 µ g/day for 8 weeksReduction in sputum eosinophilsFluticasone reduced sputum eosinophils from 11.9% to 1.7%, a greater reduction than montelukast or placebo.[1]

Experimental Protocols

3.1. This compound: Allergen-Induced Eosinophilia in Rats

  • Animal Model: Brown Norway rats were sensitized to an allergen.[6][8]

  • Challenge: The sensitized rats were subsequently challenged with the allergen to induce an eosinophilic inflammatory response in the airways.[6]

  • Treatment: this compound or budesonide was administered topically.[6]

  • Outcome Measurement: Bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs. The number of eosinophils in the BAL fluid was then counted to assess the extent of inflammation.[6]

3.2. Budesonide: Phase 3 Trial in Eosinophilic Esophagitis

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[9][11]

  • Participants: Patients aged 11-55 years with a confirmed diagnosis of eosinophilic esophagitis and dysphagia.[9][11]

  • Intervention: Participants received either budesonide oral suspension (2.0 mg) or a placebo twice daily for 12 weeks.[9][11]

  • Outcome Measurement: The primary endpoint was the proportion of patients achieving a histologic response, defined as a peak eosinophil count of ≤6 eosinophils per high-power field in esophageal biopsy specimens.[9][11]

3.3. Fluticasone Propionate: Randomized Trial in Eosinophilic Esophagitis

  • Study Design: A randomized, multisite, double-blind, placebo-controlled trial.[14][15]

  • Participants: Individuals aged 3–30 years with active eosinophilic esophagitis.[14]

  • Intervention: Participants were randomized to receive either high-dose swallowed fluticasone propionate (1760 mcg daily) or a placebo for 3 months.[14]

  • Outcome Measurement: The primary endpoint was histologic evidence for complete remission, characterized by the near absence of eosinophils in esophageal tissues.[14][15]

3.4. Mometasone Furoate: Randomized Trial in Eosinophilic Rhinitis

  • Study Design: A double-blind, randomized, placebo-controlled study.[3]

  • Participants: 42 patients with allergic rhinitis.[3]

  • Intervention: Treatment with either nasal mometasone furoate (200 µg daily) or placebo for two weeks, followed by an allergen specific nasal challenge.[3]

  • Outcome Measurement: Evaluation of inflammatory cells (eosinophils and neutrophils) in nasal lavage at 6 hours post-challenge.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Inhaled Corticosteroids in Eosinophilic Inflammation

G cluster_cell Epithelial/Immune Cell cluster_nucleus Nuclear Events cluster_outcome Cellular & Clinical Outcomes ICS Inhaled Corticosteroid (ICS) GR Glucocorticoid Receptor (GR) ICS->GR Binds ICS_GR ICS-GR Complex GR->ICS_GR Nucleus Nucleus ICS_GR->Nucleus Translocates GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-5, eotaxin) GRE->Pro_inflammatory_Genes Represses Transcription Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., Annexin A1) GRE->Anti_inflammatory_Genes Activates Transcription Eosinophil_Recruitment Decreased Eosinophil Recruitment & Survival Pro_inflammatory_Genes->Eosinophil_Recruitment Inflammation_Reduction Reduced Eosinophilic Inflammation Anti_inflammatory_Genes->Inflammation_Reduction Eosinophil_Recruitment->Inflammation_Reduction Symptom_Improvement Symptom Improvement Inflammation_Reduction->Symptom_Improvement

Caption: Glucocorticoid receptor signaling pathway modulated by inhaled corticosteroids.

Generalized Experimental Workflow for Evaluating ICS Efficacy

G start Patient Recruitment (with confirmed eosinophilic inflammation) baseline Baseline Assessment (Symptom Scores, Biopsy/Sputum Eosinophils) start->baseline randomization Randomization baseline->randomization treatment_a Treatment Group A (e.g., this compound) randomization->treatment_a Arm 1 treatment_b Treatment Group B (e.g., Budesonide) randomization->treatment_b Arm 2 placebo Placebo Group randomization->placebo Arm 3 follow_up Follow-up Assessments (e.g., 4, 8, 12 weeks) treatment_a->follow_up treatment_b->follow_up placebo->follow_up end_of_study End of Study Assessment (Repeat of Baseline Measures) follow_up->end_of_study analysis Data Analysis (Comparison of Efficacy and Safety) end_of_study->analysis

References

Comparative Analysis of Etiprednol Dicloacetate's Cross-Reactivity with Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etiprednol Dicloacetate is a second-generation soft corticosteroid designed for potent local anti-inflammatory activity with reduced systemic side effects due to its rapid metabolic inactivation.[1] Preclinical studies demonstrate that its pharmacological effects are comparable to, and in some instances surpass, those of Budesonide in models of airway inflammation. This suggests a high affinity and potent activation of glucocorticoid receptors at the target site. The "soft" nature of this compound, characterized by its rapid metabolism in systemic circulation, points towards a favorable separation of local efficacy and systemic adverse effects.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor. Upon binding, the GR translocates to the nucleus and modulates the transcription of target genes. This can occur through direct binding to Glucocorticoid Response Elements (GREs) to activate gene expression (transactivation) or by tethering to other transcription factors to repress their activity (transrepression). The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the adverse effects are linked to transactivation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_complex GR-Hsp90 Complex Glucocorticoid->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization Transcription_Factors NF-κB/AP-1 Activated_GR->Transcription_Factors Tethering (Transrepression) GRE GRE GR_dimer->GRE Binding (Transactivation) Gene_Activation Anti-inflammatory Gene Activation GRE->Gene_Activation Gene_Repression Pro-inflammatory Gene Repression Transcription_Factors->Gene_Repression

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Comparative Performance Data

While direct receptor binding affinity (Ki or IC50) data for this compound is not available in the cited literature, its functional potency has been compared with other glucocorticoids in various in vitro and in vivo models.

GlucocorticoidReceptor Binding Affinity (Relative to Dexamethasone)In Vitro Anti-inflammatory Potency (IC50)In Vivo Anti-inflammatory Potency (ED50)
This compound Data not availableInhibition of LPS-induced TNF-α production: comparable to DexamethasoneAttenuation of allergen-induced bronchoalveolar eosinophilia: At least equipotent to Budesonide, with some parameters showing superiority.[1]
Prednisolone ~19%Data varies depending on the assaySystemic anti-inflammatory potency is a clinical standard
Dexamethasone 100% (Reference)Potent inhibitor of various inflammatory responsesStandard for high-potency systemic anti-inflammatory effects
Budesonide ~200-930%Potent inhibitor of inflammatory mediator releaseHigh topical anti-inflammatory potency in asthma models

Note: Relative binding affinities for Prednisolone, Dexamethasone, and Budesonide are compiled from various sources and can differ based on the experimental setup. The potency of this compound is inferred from functional assays.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a compound to a receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the binding of a radiolabeled ligand to the glucocorticoid receptor, and subsequently calculate the inhibitory constant (Ki).

Materials:

  • Recombinant human glucocorticoid receptor

  • Radiolabeled ligand (e.g., [3H]-Dexamethasone)

  • Unlabeled test compounds (this compound, Prednisolone, etc.)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Method:

  • Incubation: A constant concentration of the recombinant GR and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Start Start Incubate Incubate GR, Radioligand, and Test Compound Start->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Reporter Gene Assay

This assay measures the functional consequence of receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of a glucocorticoid for inducing the expression of a reporter gene under the control of a glucocorticoid-responsive promoter.

Materials:

  • A cell line stably transfected with a glucocorticoid receptor expression vector and a reporter construct (e.g., luciferase gene driven by a GRE-containing promoter).

  • Cell culture medium and reagents.

  • Test compounds (this compound, Dexamethasone, etc.).

  • Luciferase assay reagent.

  • Luminometer.

Method:

  • Cell Plating: The transfected cells are seeded in a multi-well plate.

  • Compound Treatment: The cells are treated with varying concentrations of the test compounds.

  • Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.

  • Cell Lysis: The cells are lysed to release the reporter protein (luciferase).

  • Luminescence Measurement: The luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Conclusion

This compound is a potent, soft glucocorticoid with anti-inflammatory effects comparable to or exceeding those of Budesonide in preclinical models. Its rapid systemic inactivation is a key design feature aimed at improving the therapeutic index by minimizing systemic side effects. While direct quantitative data on its binding affinity to the glucocorticoid receptor is not yet widely published, its functional potency strongly suggests a high affinity and efficient activation of the receptor. Further studies directly comparing the receptor binding kinetics and the balance between transactivation and transrepression of this compound with other glucocorticoids will be crucial for a more complete understanding of its pharmacological profile and its potential advantages in inflammatory disease therapy.

References

In Vivo Comparison of the Local Anti-inflammatory Effects of Soft Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The development of "soft" corticosteroids marks a significant advancement in the topical treatment of inflammatory skin conditions. These drugs are designed for high local activity combined with rapid metabolic inactivation upon systemic absorption, thereby minimizing the risk of systemic side effects commonly associated with conventional corticosteroids. This guide provides an objective in vivo comparison of the local anti-inflammatory effects of several soft corticosteroids, supported by experimental data and detailed methodologies.

Glucocorticoid Receptor Signaling Pathway

Corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This modulation occurs through two primary mechanisms: transactivation and transrepression. In transactivation, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. In transrepression, the GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting the expression of pro-inflammatory genes.[1][2][3]

Glucocorticoid Receptor Signaling Pathway cluster_nucleus Nucleus GC Glucocorticoid (Soft Corticosteroid) GR_complex GR + Chaperone (HSP90, etc.) GC->GR_complex Binding GC_GR Activated GC-GR Complex GR_complex->GC_GR Activation & Chaperone Dissociation GC_GR_n GC-GR GC_GR->GC_GR_n Nuclear Translocation Dimer GC-GR Dimer GC_GR_n->Dimer Dimerization Transcription_Factors Transcription Factors (NF-κB, AP-1) GC_GR_n->Transcription_Factors Interaction (Transrepression) GRE GRE Dimer->GRE Binding (Transactivation) Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1, IL-10) GRE->Anti_Inflammatory_Genes Increased Transcription Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines, Chemokines) Transcription_Factors->Pro_Inflammatory_Genes Inhibited Transcription

Caption: Glucocorticoid Receptor Signaling Pathway.

Comparative Efficacy and Safety Data

The following tables summarize quantitative data from in vivo studies comparing the anti-inflammatory effects and side effect profiles of various soft and conventional corticosteroids.

Table 1: Comparison of Anti-inflammatory Activity in a UVB Erythema Model

CorticosteroidConcentrationSuppression of UVB-induced ErythemaReference
Methylprednisolone Aceponate0.1%Equally effective as Mometasone Furoate[4]
Mometasone Furoate0.1%Equally effective as Methylprednisolone Aceponate[4]

Table 2: Comparison of Atrophogenic Potential and Other Local Side Effects

CorticosteroidConcentrationAtrophogenicityTelangiectasiaEffect on Collagen Synthesis (PINP & PIIINP reduction)Reference
Methylprednisolone Aceponate0.1%Significantly less than Mometasone FuroateSignificantly less than Mometasone Furoate68%[1][4][5]
Mometasone Furoate0.1%Significantly more than Methylprednisolone AceponateSignificantly more than Methylprednisolone Aceponate72%[1][4][5]
Hydrocortisone1.0%-No telangiectasia observed66% (PINP), 62% (PIIINP)[5][6]
Alclometasone Dipropionate0.05%-No telangiectasia observed-[6]

Table 3: Comparison of Systemic Side Effects

CorticosteroidConcentrationSerum Cortisol SuppressionReference
Methylprednisolone Aceponate0.1%Similar to Mometasone Furoate (lower incidence)[4]
Mometasone Furoate0.1%Similar to Methylprednisolone Aceponate (higher incidence)[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

UVB-Induced Erythema Suppression Assay in Healthy Volunteers

This model assesses the anti-inflammatory potency of topical corticosteroids by measuring their ability to suppress ultraviolet B (UVB)-induced skin redness (erythema).

Experimental Workflow:

UVB Erythema Assay Workflow cluster_protocol Experimental Protocol A Volunteer Recruitment (Healthy subjects) B Marking of Test Areas (e.g., on the back) A->B C UVB Irradiation (to induce erythema) B->C D Topical Application of Corticosteroids C->D E Erythema Assessment (e.g., Chromameter) D->E F Data Analysis E->F

Caption: Workflow for UVB-Induced Erythema Suppression Assay.

Methodology:

  • Subject Selection: Healthy volunteers with skin types I to III are typically recruited.

  • Test Site Demarcation: Several small areas (e.g., 1 cm²) are marked on the subject's back.

  • UVB Irradiation: The marked areas are exposed to a predetermined dose of UVB radiation, usually 1.5 times the minimal erythema dose (MED) for each individual, to induce a well-defined erythema.

  • Corticosteroid Application: Immediately after irradiation, the test corticosteroids and a vehicle control are applied to the designated areas in a randomized, double-blind manner.

  • Erythema Measurement: The intensity of erythema is measured at specified time points (e.g., 8 and 24 hours) post-irradiation using a chromameter or a similar device that quantifies skin color.

  • Data Analysis: The reduction in erythema by the active treatments compared to the vehicle control is calculated to determine the anti-inflammatory activity.

Corticosteroid-Induced Skin Atrophy and Telangiectasia in Rodents

This animal model is used to evaluate the potential of topical corticosteroids to cause skin thinning (atrophy) and the appearance of small, dilated blood vessels (telangiectasia), which are common local side effects.

Experimental Workflow:

Skin Atrophy and Telangiectasia Assay Workflow cluster_protocol Experimental Protocol A Animal Selection (e.g., Rodents) B Daily Topical Application of Corticosteroids A->B C Measurement of Skin Fold Thickness B->C D Visual Assessment of Telangiectasia B->D E Histological Analysis (optional) B->E F Data Analysis C->F D->F E->F

Caption: Workflow for Skin Atrophy and Telangiectasia Assay.

Methodology:

  • Animal Model: Hairless mice or rats are often used for this assay.

  • Treatment: The test corticosteroids are applied topically to a defined area on the animal's back daily for a period of several weeks (e.g., 3-4 weeks).

  • Skin Thickness Measurement: Skinfold thickness is measured at regular intervals using a high-frequency ultrasound or a caliper to quantify the degree of skin atrophy.

  • Telangiectasia Assessment: The treated skin area is visually examined and scored for the presence and severity of telangiectasia.

  • Histopathology (Optional): At the end of the study, skin biopsies may be taken for histological examination to assess changes in epidermal and dermal thickness and collagen structure.

  • Data Analysis: The changes in skin thickness and the scores for telangiectasia are compared between the different treatment groups.

Suction Blister Technique for Collagen Synthesis Assessment in Humans

This method allows for the in vivo assessment of the effect of topical corticosteroids on the synthesis of new collagen in the skin.

Methodology:

  • Treatment: Healthy male volunteers apply the test corticosteroids and a vehicle control to marked areas on their abdominal skin for a specified period (e.g., one week).

  • Blister Induction: After the treatment period, suction blisters are induced on the treated areas.

  • Fluid Collection: The fluid from the blisters is collected.

  • Analysis: The concentrations of procollagen propeptides of type I and III (PINP and PIIINP, respectively), which are markers of new collagen synthesis, are measured in the blister fluid using radioimmunoassays.

  • Data Analysis: The levels of PINP and PIIINP in the corticosteroid-treated areas are compared to those in the vehicle-treated area to determine the inhibitory effect on collagen synthesis.[5]

References

Safety Operating Guide

Navigating the Disposal of Etiprednol Dicloacetate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Inferred Hazard Profile of Etiprednol Dicloacetate

Based on the safety data for structurally similar corticosteroids such as Prednisolone and Loteprednol etabonate, this compound is likely to present a similar hazard profile. The following table summarizes the potential hazards, which underscore the importance of treating this compound as hazardous waste.

Hazard CategoryPotential Effects Associated with Similar Corticosteroids
Human Health Suspected of causing cancer, May damage fertility or the unborn child, May cause harm to breast-fed children, May cause damage to organs through prolonged or repeated exposure.[1][2]
Environmental Very toxic to aquatic life.[3]

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] A key regulation is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[5][6][7] All personnel handling hazardous pharmaceutical waste must receive appropriate training on segregation, handling, and emergency procedures.[4]

Step-by-Step Disposal Procedure for this compound

The following procedure is a step-by-step guide for the safe and compliant disposal of this compound in a laboratory setting.

  • Waste Identification and Classification:

    • Treat all waste containing this compound (e.g., unused product, contaminated labware, personal protective equipment) as hazardous pharmaceutical waste.

  • Segregation:

    • Segregate this compound waste from non-hazardous waste at the point of generation.

    • Use designated, clearly labeled, and leak-proof hazardous waste containers.

  • Container Labeling:

    • Label the waste container with the words "Hazardous Waste Pharmaceuticals."[6]

    • Include other relevant information as required by your institution's and local regulations, such as the chemical name and accumulation start date.

  • Storage:

    • Store the sealed waste containers in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.

    • Ensure the disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[4]

  • Documentation:

    • Maintain accurate records of the hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements. This may include a hazardous waste manifest.

Experimental Protocols

Currently, there are no established and widely available experimental protocols specifically for the degradation or neutralization of this compound for disposal purposes. Research on the environmental fate of corticosteroids indicates that while some degradation can occur in wastewater treatment plants, it is often incomplete.[8] Therefore, chemical treatment within the laboratory is not recommended without validated procedures. The standard and required practice is disposal via a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Generation of This compound Waste B Classify as Hazardous Pharmaceutical Waste A->B C Segregate into a Designated Leak-Proof Container B->C D Label Container: 'Hazardous Waste Pharmaceuticals' C->D E Store in a Secure, Designated Area D->E F Arrange for Collection by a Licensed Waste Contractor E->F G Transport to a Permitted Treatment Facility (Incineration) F->G H Maintain Disposal Records (e.g., Manifest) G->H

Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting both human health and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.